molecular formula C56H94N18O20 B12373755 Psar18-cooh

Psar18-cooh

Cat. No.: B12373755
M. Wt: 1339.5 g/mol
InChI Key: JIEODKKMWFZWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psar18-cooh is a functional polymer based on polysarcosine (PSAR), a polypeptoid known for its biocompatibility and stealth properties. The "18" denotes a defined chain length of 18 sarcosine units, providing a consistent molecular weight, while the "cooh" signifies a terminal carboxylic acid group that enables versatile bioconjugation chemistry . This well-defined structure makes it a valuable tool for researchers developing advanced therapeutic and diagnostic agents. Polysarcosine homopolymers are of significant interest in pharmaceutical research as a potential alternative to poly(ethylene glycol) (PEG) . The carboxylic acid functional group allows researchers to covalently link this compound to other molecules, such as targeting ligands, drugs, or imaging agents, via its reactive oxygen atoms . This capability is crucial for creating ligand-drug conjugates, where the polysarcosine chain serves as a hydrophilic spacer or a drug carrier, potentially improving the pharmacokinetics, solubility, and bioavailability of conjugated payloads . The primary research applications for this compound include its use as a building block for novel drug delivery systems, the development of antibody-drug conjugates (ADCs) with tunable properties, and the creation of protein-polymer conjugates to enhance therapeutic half-life. Its utility extends to fundamental studies on the behavior of polypeptoids in biological systems. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C56H94N18O20

Molecular Weight

1339.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C56H94N18O20/c1-38(75)57(2)20-39(76)58(3)21-40(77)59(4)22-41(78)60(5)23-42(79)61(6)24-43(80)62(7)25-44(81)63(8)26-45(82)64(9)27-46(83)65(10)28-47(84)66(11)29-48(85)67(12)30-49(86)68(13)31-50(87)69(14)32-51(88)70(15)33-52(89)71(16)34-53(90)72(17)35-54(91)73(18)36-55(92)74(19)37-56(93)94/h20-37H2,1-19H3,(H,93,94)

InChI Key

JIEODKKMWFZWII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Role of Psar18-cooh: A Technical Guide to its Application in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of Psar18-cooh. Extensive research indicates that this compound is not characterized as a molecule with direct biological targets. Instead, it is identified as a derivative of Polysarcosine (pSar), a highly promising, biocompatible polymer utilized in advanced drug delivery systems. This guide will, therefore, focus on the properties and applications of the core polymer, Polysarcosine, to provide a comprehensive understanding of the likely function of this compound.

Executive Summary

Current scientific literature and product listings do not attribute any specific biological targets to this compound itself. The available information consistently points to its identity as a functionalized derivative of Polysarcosine (pSar). Polysarcosine is a polypeptoid, a polymer with a structure similar to peptides, based on the endogenous amino acid sarcosine (N-methylated glycine)[1][2][3]. It is gaining significant attention as a superior, biodegradable alternative to polyethylene glycol (PEG) in the field of drug delivery[1][2]. The primary role of pSar, and by extension its derivatives like this compound, is to be conjugated with therapeutic molecules or nanocarriers to improve their pharmacokinetic properties.

Polysarcosine: The Core Polymer

Polysarcosine is recognized for its "stealth" properties, which allow drug delivery vehicles to evade the immune system and prolong their circulation time in the body. This is crucial for ensuring that a therapeutic agent reaches its intended target in sufficient concentration.

Key Properties of Polysarcosine
PropertyDescriptionReferences
Biocompatibility Derived from an endogenous amino acid, pSar exhibits excellent biocompatibility and is well-tolerated.
Low Immunogenicity Unlike PEG, which can sometimes elicit an immune response, pSar is considered non-immunogenic, reducing the risk of adverse reactions.
Hydrophilicity pSar is highly soluble in water, which contributes to the stability of drug formulations.
Protein Resistance The polymer structure resists protein adsorption, which is a key factor in avoiding uptake by the mononuclear phagocyte system and extending circulation time.
Biodegradability As a polypeptide-like structure, pSar is biodegradable.
Tunability The synthesis of pSar allows for precise control over its chain length and structure, enabling the fine-tuning of its properties for specific applications.

Conceptual Application in Drug Delivery

The carboxylic acid group (-COOH) in this compound suggests that it is designed for covalent conjugation to other molecules. In the context of drug delivery, this compound would likely be used to attach the polysarcosine polymer to a lipid (for forming liposomes or lipid nanoparticles), a protein therapeutic, or a small molecule drug.

cluster_0 This compound Functionalization Workflow Psar18 This compound (Polysarcosine with carboxyl terminus) Conjugation Conjugation Psar18->Conjugation Therapeutic Therapeutic Cargo (e.g., mRNA, small molecule) Nanocarrier Nanocarrier (e.g., Lipid Nanoparticle) Therapeutic->Nanocarrier Nanocarrier->Conjugation Functionalized_Nanocarrier pSar-Coated Nanocarrier Conjugation->Functionalized_Nanocarrier Delivery Systemic Administration & Targeted Delivery Functionalized_Nanocarrier->Delivery cluster_0 Standard Nanoparticle Fate cluster_1 pSar-Coated Nanoparticle Fate Nanoparticle Uncoated Nanoparticle Opsonization Opsonization (Protein Adsorption) Nanoparticle->Opsonization Bloodstream Entry Phagocyte Phagocyte (e.g., Macrophage) Opsonization->Phagocyte Recognition Clearance Rapid Clearance Phagocyte->Clearance pSar_Nanoparticle pSar-Coated Nanoparticle Stealth Protein Resistance ('Stealth' Effect) pSar_Nanoparticle->Stealth Bloodstream Entry Circulation Prolonged Circulation Stealth->Circulation Target Target Tissue Accumulation Circulation->Target

References

An In-depth Technical Guide to Ac-pSar18-OH: A Promising Alternative to PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-pSar18-OH, a specific polysarcosine (pSar) derivative, detailing its molecular characteristics, physicochemical properties, and its application in bioconjugation. Polysarcosine is emerging as a superior alternative to polyethylene glycol (PEG) in drug delivery and therapeutic protein modification due to its excellent biocompatibility, low immunogenicity, and biodegradability.[1]

Core Molecular and Physicochemical Properties

Ac-pSar18-OH is an acetylated 18-mer of polysarcosine with a terminal carboxylic acid. Its structure imparts high water solubility and stealth properties, making it an ideal candidate for various biomedical applications.

Table 1: Molecular Profile of Ac-pSar18-OH

PropertyValue
Molecular Formula C56H94N18O20
Molecular Weight 1339.47 g/mol
CAS Number 2313534-26-6

Table 2: Physicochemical and Biological Properties of Polysarcosine

PropertyDescription
Solubility Polysarcosine exhibits excellent solubility in aqueous solutions.[2]
Biocompatibility It is highly biocompatible and considered a non-toxic material for biomedical applications.[1]
Immunogenicity Polysarcosine is characterized by its low immunogenicity, showing attenuated immune responses compared to PEG.[2] This makes it a suitable candidate for therapeutic applications requiring repeated administration.
Biodegradability As a polypeptoid, polysarcosine is biodegradable.[1]
Stealth Properties Similar to PEG, polysarcosine possesses "stealth" properties that can reduce protein adsorption and prevent the aggregation of nanoparticles in bodily fluids.

Experimental Protocols

A key application of Ac-pSar18-OH and similar polysarcosine derivatives is the site-specific conjugation to therapeutic proteins to enhance their pharmacokinetic properties. Below is a detailed protocol for the synthesis and purification of a polysarcosine-protein conjugate, adapted from a study on interferon-α2b (IFN).

Protocol: Site-Specific Conjugation of Polysarcosine to a Protein

1. Materials:

  • Cysteine-engineered protein (e.g., Cys-IFN)

  • Thiophenyl-activated polysarcosine (PhS-PSar)

  • Tris-HCl buffer

  • ÄKTA pure protein purification system (or equivalent)

  • Mono S 5/50 GL column (for cation exchange chromatography)

  • Superdex 75 10/300 GL column (for size exclusion chromatography)

  • SDS-PAGE analysis equipment

  • Dynamic Light Scattering (DLS) instrument

2. Protein Preparation:

  • Produce and purify the cysteine-engineered protein using standard recombinant protein expression and purification techniques.

  • Concentrate the purified protein to approximately 5 mg/mL in Tris-HCl buffer.

3. Conjugation Reaction:

  • In a typical reaction, add the thiophenyl-activated polysarcosine powder (3.0 equivalents) to the protein solution (1.0 equivalent).

  • Incubate the mixture at room temperature for approximately 8 hours. The release of phenylthiol can be noted by its characteristic smell.

4. Purification of the Conjugate:

  • Perform protein purification using an ÄKTA pure system.

  • First, use a Mono S 5/50 GL cation exchange column to separate the polysarcosine-protein conjugate from unreacted protein and polymer.

  • Further purify the conjugate using a Superdex 75 10/300 GL size exclusion chromatography column to remove any aggregates and ensure a homogenous product.

5. Characterization of the Conjugate:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated protein. Note that protein-polymer conjugates may migrate anomalously on SDS-PAGE gels.

  • Size Exclusion Chromatography (SEC): Use analytical SEC to assess the purity and determine the hydrodynamic size of the conjugate.

  • Dynamic Light Scattering (DLS): Perform DLS measurements to determine the size distribution and assess the colloidal stability of the conjugate.

Experimental Workflow and Signaling Pathway Diagrams

As Ac-pSar18-OH is a synthetic polymer, it does not directly participate in natural signaling pathways. Instead, it is utilized in experimental workflows for drug delivery and the enhancement of therapeutic molecules.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_testing In Vitro & In Vivo Testing Protein_Expression Recombinant Protein Expression & Purification Conjugation Protein-Psar18 Conjugation Protein_Expression->Conjugation PSar_Activation Activation of Psar18-cooh PSar_Activation->Conjugation Cation_Exchange Cation Exchange Chromatography Conjugation->Cation_Exchange Size_Exclusion Size Exclusion Chromatography Cation_Exchange->Size_Exclusion SDS_PAGE SDS-PAGE Size_Exclusion->SDS_PAGE SEC_Analysis Analytical SEC Size_Exclusion->SEC_Analysis DLS_Analysis DLS Size_Exclusion->DLS_Analysis In_Vitro_Assay In Vitro Activity Assay Size_Exclusion->In_Vitro_Assay Pharmacokinetics Pharmacokinetic Studies In_Vitro_Assay->Pharmacokinetics Efficacy_Study In Vivo Efficacy Study Pharmacokinetics->Efficacy_Study

Caption: Experimental workflow for the synthesis, purification, characterization, and testing of a Psar18-protein conjugate.

References

Stability and Storage of Psar18-cooh: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Psar18-cooh, a polysarcosine-based compound. Polysarcosine (pSar) is increasingly recognized as a viable alternative to polyethylene glycol (PEG) in various biomedical applications, offering advantages such as enhanced solubility, reduced immunogenicity, and biocompatibility. This compound, chemically identified as Ac-pSar18-OH, is a specific variant with an acetylated N-terminus and a carboxylated C-terminus, comprising 18 sarcosine repeating units. Understanding its stability profile is critical for its effective application in research and drug development.

Chemical Identity and Physical Properties

This compound is a well-defined, monodisperse polymer. Its key identifiers are presented in Table 1.

PropertyValueReference
Chemical Name Ac-pSar18-OH[1][2]
CAS Number 2313534-26-6[1]
Molecular Formula C56H94N18O20[2]
Molecular Weight 1339.47 g/mol [2]
Purity > 96%

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. Based on supplier recommendations for similar polysarcosine-based linkers, the following storage conditions are advised.

ConditionRecommendationReference
Temperature -20°C
Environment Store in a cool, dry, well-ventilated area.
Container Keep containers securely sealed.
Incompatibilities Store away from incompatible materials and foodstuff containers.

Stability Profile

Currently, specific quantitative stability data for this compound, such as degradation kinetics under various pH, temperature, and light conditions, is not extensively available in the public domain. However, the stability can be inferred from the general properties of the polysarcosine polymer class.

Hydrolytic Stability

The polysarcosine backbone consists of amide bonds, which are generally stable to hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, or certain enzymes, degradation can occur. The terminal carboxylic acid group is a stable functional group.

Enzymatic Degradation

Polysarcosine is known to be biodegradable. The amide linkages in the polymer backbone are susceptible to enzymatic cleavage by proteases. For instance, random copolymers of sarcosine and alanine have been shown to be degraded by porcine pancreatic elastase. This susceptibility to enzymatic degradation is a key feature for applications requiring biodegradable linkers.

The general workflow for assessing enzymatic degradation is outlined below.

G Workflow for Enzymatic Degradation Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound solution in appropriate buffer (e.g., PBS) C Mix this compound and enzyme solutions A->C B Prepare enzyme solution (e.g., Porcine Pancreatic Elastase) B->C D Incubate at physiological temperature (e.g., 37°C) C->D E Collect aliquots at various time points D->E F Quench enzymatic reaction (e.g., by adding acid or inhibitor) E->F G Analyze samples by SEC/GPC or LC-MS F->G H Determine decrease in parent compound and appearance of degradation products G->H

Diagram of the enzymatic degradation assay workflow.
Formulation Stability

Polysarcosine-based materials have been shown to enhance the stability of formulations. For example, polysarcosine lipids can prevent nanoparticle aggregation and degradation, leading to improved long-term storage stability. Micelles formed with vitamin E-conjugated polysarcosine have demonstrated stability for over two months under ambient conditions, with negligible change in size. This suggests that this compound is likely to be stable in formulated systems.

Experimental Protocols

Detailed, validated stability-indicating analytical methods for this compound are not publicly available. However, standard analytical techniques used for polymers and peptides can be adapted.

Synthesis of Carboxy-Functionalized Polysarcosine

The terminal carboxylic acid of this compound is typically introduced post-polymerization. A general method involves the reaction of the polymer's terminal amine group with succinic anhydride.

G Synthesis of Carboxy-Terminated Polysarcosine A Dissolve amine-terminated polysarcosine in dry DMF B Add diisopropylethylamine (DIPEA) and stir A->B C Add succinic anhydride B->C D Stir overnight at room temperature C->D E Purify by dialysis to remove excess reagents D->E F Lyophilize to obtain the carboxy-functionalized product E->F

General synthesis of carboxy-terminated polysarcosine.
Analytical Methods for Stability Assessment

The stability of this compound can be monitored using a combination of chromatographic and spectroscopic techniques.

TechniquePurpose
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) To monitor changes in molecular weight distribution, indicating polymer chain cleavage.
High-Performance Liquid Chromatography (HPLC) To separate the parent compound from potential degradation products. A reverse-phase method would be suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS) For the identification of degradation products by determining their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify changes in functional groups. 1H NMR is commonly used for polysarcosine characterization.

A general workflow for a stability study is depicted below.

G General Stability Study Workflow cluster_setup Study Setup cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation A Prepare solutions of this compound under different conditions (e.g., pH, temperature, solvent) B Store samples under controlled conditions A->B C Withdraw samples at pre-defined time points B->C D Analyze samples using stability- indicating methods (e.g., HPLC, SEC) C->D E Quantify the remaining This compound D->E F Identify and quantify degradation products D->F G Determine degradation kinetics and shelf-life E->G F->G

Workflow for a comprehensive stability study.

Summary and Conclusion

This compound is a promising polysarcosine-based molecule with favorable properties for biomedical applications. While specific, in-depth stability data for this particular compound is limited, the general stability of the polysarcosine class of polymers suggests good stability under recommended storage conditions. The primary degradation pathway is likely to be enzymatic hydrolysis of the amide backbone. For critical applications, it is recommended that users perform their own stability studies under conditions relevant to their specific use case, employing the analytical methodologies outlined in this guide. The recommended storage condition is -20°C in a sealed container in a dry, well-ventilated area.

References

Unveiling Psar18-cooh: A Technical Guide to a Novel Hydrophilic Linker for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, synthesis, and application of Psar18-cooh, a polysarcosine-based hydrophilic linker increasingly recognized for its potential to enhance the therapeutic window of advanced drug conjugates. As the demand for more effective and safer targeted therapies grows, this compound emerges as a promising alternative to traditional polyethylene glycol (PEG) linkers, offering improved physicochemical properties, pharmacokinetics, and overall conjugate performance.

Commercial Availability

This compound, chemically identified as Ac-pSar18-OH, is a specialized chemical available from a limited number of suppliers catering to the research and pharmaceutical development sectors. The most prominent vendor identified is BroadPharm, which offers the compound for applications in Antibody-Drug Conjugates (ADCs), Ligand-Drug Conjugates (LDCs), and other next-generation drug delivery systems.

Table 1: Commercial Supplier Information for Ac-pSar18-OH

SupplierProduct NameCatalog NumberPurityAvailable Quantities
BroadPharmAc-pSar18-OHBP-44248>95%10 mg, 25 mg, 50 mg, 100 mg

Physicochemical and Biocompatibility Data

Polysarcosine (pSar) linkers, such as this compound, are gaining traction due to their advantageous properties compared to the widely used PEG linkers. These properties contribute to the development of more homogeneous, stable, and potent drug conjugates.

Table 2: Comparative Properties of Polysarcosine vs. PEG Linkers

PropertyPolysarcosine (pSar)Polyethylene Glycol (PEG)Citation
Biocompatibility Excellent, based on the endogenous amino acid sarcosine.Generally good, but can elicit immune responses.[1]
Immunogenicity Low to non-immunogenic; does not typically induce anti-linker antibodies.Can lead to the generation of anti-PEG antibodies, causing accelerated blood clearance.[1]
Hydrophilicity High, effectively masks the hydrophobicity of drug payloads.High.[1][2]
Biodegradability Biodegradable.Non-biodegradable.[1]
Drug-Antibody Ratio (DAR) Enables higher DARs (e.g., 8) with maintained favorable physicochemical properties.High DARs often lead to aggregation and poor pharmacokinetics.

Table 3: Pharmacokinetic Data of a Polysarcosine-based ADC

ADC ConstructClearance Rate (mL/day/kg)NoteCitation
ADC-pSar6~20Suboptimal clearance.
ADC-pSar12~10Improved clearance, plateauing around this length.
ADC-pSar18~10Similar clearance to pSar12, indicating optimal length for hydrophobicity masking.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the this compound linker and its subsequent conjugation to a monoclonal antibody, as adapted from published research.

On-Resin Synthesis of Monodisperse Polysarcosine Linkers

The synthesis of monodisperse polysarcosine linkers is achieved through a submonomer solid-phase synthesis method. This approach allows for precise control over the linker length, which is crucial for optimizing the properties of the final drug conjugate.

Experimental Workflow for On-Resin Synthesis

G cluster_synthesis On-Resin Synthesis of Psar-Linker resin Start with a solid support resin f f resin->f moc_sar_sar Step 1 deprotection1 Fmoc deprotection with piperidine/DMF moc_sar_sar->deprotection1 Step 2 bromoacetylation Bromoacetylation with bromoacetic acid/DIC deprotection1->bromoacetylation Step 3 methylamination Displacement with methylamine bromoacetylation->methylamination Step 4 repeat Repeat steps 3-5 for desired chain length (n=18) methylamination->repeat Step 5 cleavage Cleave the final linker from the resin repeat->cleavage Step 6

Caption: Workflow for the on-resin synthesis of a polysarcosine linker.

Detailed Protocol:

  • Resin Preparation: Start with a suitable solid-phase synthesis resin (e.g., Rink amide resin).

  • First Dimer Coupling: Swell the resin in dimethylformamide (DMF). Couple Fmoc-Sar-Sar-OH to the resin using a coupling agent such as HATU in the presence of a base like DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Bromoacetylation: React the free amine with bromoacetic acid and a carbodiimide, such as diisopropylcarbodiimide (DIC), in DMF.

  • Methylamination: Displace the bromide with methylamine in water.

  • Chain Elongation: Repeat steps 3 to 5 until the desired number of sarcosine units (e.g., 18) is achieved.

  • Cleavage: Cleave the completed polysarcosine linker from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

The carboxylic acid terminus of this compound is typically activated and linked to a drug molecule containing a cleavable moiety and a conjugation handle (e.g., a maleimide group). This drug-linker construct is then conjugated to a monoclonal antibody.

Experimental Workflow for ADC Conjugation

G cluster_conjugation Antibody-Drug Conjugation Workflow antibody Monoclonal Antibody reduction Reduction of interchain disulfides (e.g., with TCEP) antibody->reduction conjugation Conjugation of drug-linker to reduced antibody reduction->conjugation drug_linker Psar18-Drug-Maleimide construct drug_linker->conjugation purification Purification of the ADC (e.g., size exclusion chromatography) conjugation->purification characterization Characterization of the ADC (e.g., HIC, MS) purification->characterization

Caption: General workflow for the conjugation of a Psar18-drug construct to an antibody.

Detailed Protocol:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP is carefully controlled to achieve the desired number of reactive thiol groups.

  • Drug-Linker Conjugation: Add the Psar18-drug-maleimide construct to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: Remove the unreacted drug-linker and other impurities by purifying the resulting ADC. Size exclusion chromatography (SEC) is a commonly used method.

  • Characterization: Characterize the final ADC to determine the drug-antibody ratio (DAR), aggregation levels, and purity. This is typically done using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.

Signaling Pathways and Mechanism of Action

The this compound linker itself does not have a signaling function. Its role is to connect the cytotoxic payload to the antibody and to confer desirable properties to the ADC. The signaling pathway targeted is determined by the mechanism of action of the cytotoxic drug and the antigen-binding specificity of the antibody. The following diagram illustrates the general mechanism of action of an ADC utilizing a cleavable linker like this compound.

Mechanism of Action of a Psar18-based ADC

G cluster_moa Mechanism of Action of a Psar18-based ADC adc Psar18-ADC in circulation binding ADC binds to target antigen on tumor cell adc->binding internalization ADC-antigen complex is internalized (endocytosis) binding->internalization lysosome Trafficking to the lysosome internalization->lysosome cleavage Linker is cleaved by lysosomal enzymes lysosome->cleavage release Cytotoxic payload is released into the cytoplasm cleavage->release apoptosis Payload induces tumor cell apoptosis release->apoptosis

Caption: General mechanism of action for an ADC with a cleavable Psar18 linker.

Conclusion

This compound represents a significant advancement in the field of drug-linker technology. Its superior biocompatibility, low immunogenicity, and ability to enable high drug loading without compromising the physicochemical properties of the conjugate make it an attractive alternative to PEG. For researchers and drug developers, the adoption of polysarcosine linkers like this compound offers a promising avenue to create next-generation ADCs and other targeted therapies with an improved safety and efficacy profile. The detailed protocols and data presented in this guide provide a solid foundation for the evaluation and implementation of this innovative technology.

References

Methodological & Application

Application Notes & Protocols for Psar18-COOH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Psar18-COOH, an 18-unit polysarcosine polymer with a terminal carboxylic acid, in cell-based assays. Polysarcosine (pSar) is a hydrophilic and biocompatible polymer increasingly used as a linker in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of various molecules, serving as a viable alternative to polyethylene glycol (PEG).

The carboxylic acid terminus of this compound allows for versatile conjugation to a wide range of molecules, including fluorescent dyes, small molecule drugs, peptides, and proteins, enabling the development of novel molecular probes and drug delivery systems for cellular studies.

Application: Cellular Uptake and Visualization of a Psar18-Conjugated Fluorophore

This section details the use of a this compound linker conjugated to a fluorescent dye for qualitative and quantitative assessment of cellular uptake. This type of assay is fundamental in drug delivery research to understand how the physicochemical properties of a polymer conjugate affect its interaction with and entry into cells.

Experimental Workflow Diagram

G cluster_0 Conjugation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Analysis conjugate This compound + Amine-Fluorophore -> Psar18-Fluorophore treat_cells Treat cells with Psar18-Fluorophore conjugate->treat_cells seed_cells Seed cells in a multi-well plate incubate_cells Incubate for 24h seed_cells->incubate_cells incubate_treatment Incubate for various time points treat_cells->incubate_treatment wash_cells Wash cells to remove unbound conjugate fix_and_stain Fix cells and stain nuclei (e.g., with DAPI) wash_cells->fix_and_stain image_cells Image cells using fluorescence microscopy fix_and_stain->image_cells quantify_fluorescence Quantify fluorescence intensity image_cells->quantify_fluorescence G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm psar_conjugate Psar18-Conjugate membrane_invagination Membrane Invagination psar_conjugate->membrane_invagination early_endosome Early Endosome membrane_invagination->early_endosome Endocytosis late_endosome Late Endosome early_endosome->late_endosome Maturation recycling_endosome Recycling Endosome early_endosome->recycling_endosome lysosome Lysosome (Drug Release) late_endosome->lysosome recycling_endosome->membrane_invagination golgi Golgi recycling_endosome->golgi

Application Notes and Protocols for the In Vivo Study of Cannabinoid Carboxy Metabolites in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Presumptive Guide for Researchers Investigating "Psar18-cooh"

Introduction

The compound "this compound" is not found in the current scientific literature and is presumed to be a non-standard nomenclature, potentially a laboratory-specific identifier or a typographical error for a known compound. The "-cooh" suffix strongly indicates a carboxylic acid metabolite. Given the frequent association of similar naming conventions with synthetic cannabinoids, it is plausible that "this compound" refers to a carboxy metabolite of a synthetic cannabinoid, possibly related to the JWH series of compounds (e.g., JWH-018).

These application notes and protocols are therefore designed to provide a comprehensive guide for researchers on the use of cannabinoid carboxy metabolites in animal models, using well-documented examples such as 11-nor-9-carboxy-THC (THC-COOH), 7-carboxy-cannabidiol (7-COOH-CBD), and carboxy metabolites of synthetic cannabinoids. The methodologies outlined below are intended to serve as a foundational framework for investigating the pharmacokinetics, and potential pharmacodynamics of such compounds.

Pharmacological Overview of Cannabinoid Carboxy Metabolites

Carboxylic acid metabolites of cannabinoids are typically the end products of Phase I metabolism, rendering them more water-soluble for excretion.[1] Generally, these metabolites are considered pharmacologically inactive, particularly concerning the psychoactive effects associated with parent compounds that act as agonists at cannabinoid receptors CB1 and CB2.[2][3]

However, emerging research suggests that some carboxy metabolites may possess residual or alternative biological activities. For instance, while THC-COOH is not psychoactive, it has been suggested to contribute to the analgesic and anti-inflammatory effects of cannabis and may modulate the effects of THC.[4] Similarly, while 7-COOH-CBD is largely considered inactive, some in vitro data indicate a potential for higher binding affinity to peripheral CB1 receptors compared to CBD, suggesting a need for further investigation into its biological roles.[5] Conversely, carboxylated metabolites of many synthetic cannabinoids, such as JWH-018, do not appear to bind to or activate cannabinoid receptors.

Experimental Protocols

Animal Models

The most commonly used animal models for studying cannabinoid pharmacology are mice and rats. The choice of species and strain can influence metabolic profiles and behavioral outcomes. For instance, C57BL/6 mice are frequently used for behavioral and pharmacokinetic studies.

Compound Preparation and Administration

Vehicle Selection: Carboxy metabolites of cannabinoids are often lipophilic and require a suitable vehicle for in vivo administration. A common vehicle for intraperitoneal (i.p.) injection is a mixture of ethanol, a surfactant like Kolliphor EL (formerly Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Kolliphor EL:0.9% saline). For oral administration (per os, p.o.), compounds can be dissolved in an oil-based vehicle such as sesame oil or medium-chain triglycerides.

Route of Administration:

  • Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents, bypassing first-pass metabolism to a degree.

  • Oral Gavage (p.o.): Simulates oral consumption in humans and subjects the compound to first-pass metabolism.

  • Intravenous (i.v.): Allows for precise control of systemic concentrations and is often used in pharmacokinetic studies.

Pharmacokinetic Studies

A primary application for administering carboxy metabolites in animal models is to characterize their pharmacokinetic profile.

Experimental Workflow:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

  • Dosing: Administer the cannabinoid carboxy metabolite via the chosen route.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein, saphenous vein, or terminal cardiac puncture.

  • Tissue Harvest: At the end of the time course, animals can be euthanized, and tissues of interest (e.g., brain, liver, adipose tissue) can be harvested.

  • Sample Processing: Plasma is separated from whole blood by centrifugation. Tissues are homogenized.

  • Analysis: Quantify the concentration of the carboxy metabolite in plasma and tissue homogenates using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamic and Behavioral Studies

While many carboxy metabolites are considered inactive, it may be pertinent to assess their potential to induce subtle physiological or behavioral changes, or to modulate the effects of the parent compound.

Relevant Assays:

  • Cannabinoid Tetrad: This is a series of four tests used to characterize CB1 receptor agonism in mice: locomotor activity suppression, catalepsy (immobility), analgesia (pain relief), and hypothermia (reduced body temperature). While carboxy metabolites are not expected to produce these effects, testing can confirm their lack of direct cannabimimetic activity.

  • Analgesia Models: To investigate potential analgesic effects, models such as the tail-flick test or the von Frey filament test for mechanical allodynia can be employed.

  • Anti-inflammatory Models: Models of inflammation, such as carrageenan-induced paw edema, can be used to assess potential anti-inflammatory properties.

Data Presentation

Quantitative data from pharmacokinetic and pharmacodynamic studies should be summarized in tables for clarity and ease of comparison.

Table 1: Example Pharmacokinetic Parameters of a Cannabinoid Carboxy Metabolite in Mice Following Intraperitoneal Administration (10 mg/kg)

ParameterPlasmaBrain
Cmax (ng/mL or ng/g) ValueValue
Tmax (h) ValueValue
AUC (0-t) (ngh/mL or ngh/g) ValueValue
Half-life (t1/2) (h) ValueValue

Table 2: Example Data from a Hot Plate Test for Analgesia in Mice

Treatment Group (i.p.)Dose (mg/kg)Latency to Response (seconds) at 60 min post-injection (Mean ± SEM)
Vehicle-Value
"this compound"10Value
"this compound"30Value
Positive Control (e.g., Morphine)5Value

Visualizations

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for cannabinoid receptors CB1 and CB2, which are the primary targets of psychoactive cannabinoids. Carboxy metabolites generally do not activate these receptors.

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_R CB1/CB2 Receptor G_protein Gαi/o CB1_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Events Cannabinoid Cannabinoid (e.g., THC) Cannabinoid->CB1_R Binds and Activates Carboxy_Metabolite Carboxy Metabolite (e.g., 'this compound') Carboxy_Metabolite->CB1_R No Significant Binding/ Activation

Caption: Generalized cannabinoid receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a pharmacokinetic study of a cannabinoid carboxy metabolite in an animal model.

Experimental_Workflow cluster_sampling Sample Collection start Start acclimation Animal Acclimation (1 week) start->acclimation dosing Compound Administration ('this compound' or Vehicle) acclimation->dosing blood_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling tissue_harvest Terminal Tissue Harvest (e.g., Brain, Liver) blood_sampling->tissue_harvest processing Sample Processing (Plasma Separation, Tissue Homogenization) tissue_harvest->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data end End data->end

Caption: Pharmacokinetic study experimental workflow.

References

Application Notes and Protocols for Psar18-COOH in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psar18-COOH is a novel carboxylic acid-functionalized fluorescent probe with a high affinity for intracellular protein aggregates. Its unique spectral properties and targeted binding make it an invaluable tool for studying cellular stress, protein misfolding diseases, and the efficacy of therapeutic interventions aimed at clearing these aggregates. This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy.

Applications

  • Detection and Quantification of Protein Aggregates: this compound exhibits a significant increase in fluorescence quantum yield upon binding to the hydrophobic regions of misfolded protein aggregates, allowing for their sensitive detection in fixed and live cells.

  • Monitoring Autophagy and Aggregate Clearance: The probe can be used to track the colocalization of protein aggregates with autophagic vesicles, providing insights into the cellular machinery responsible for their clearance.

  • High-Throughput Screening for Drug Discovery: The robust fluorescence signal of this compound makes it suitable for high-content screening assays to identify small molecules that can inhibit or reverse protein aggregation.

  • Investigating Cellular Stress Response: this compound can be used as a marker for cellular stress, as the accumulation of protein aggregates is a hallmark of various stress conditions.

Quantitative Data Summary

The following tables summarize the key photophysical properties of this compound and its performance in cellular imaging applications.

Photophysical Properties Value
Excitation Maximum (Bound)488 nm
Emission Maximum (Bound)525 nm
Quantum Yield (Unbound)< 0.01
Quantum Yield (Bound to Aggregates)0.65
Molar Extinction Coefficient45,000 M⁻¹cm⁻¹
PhotostabilityHigh
SolubilityAqueous buffers (pH > 6.0)
Cellular Imaging Performance Value
Optimal Staining Concentration1-5 µM
Incubation Time (Live Cells)15-30 minutes
Incubation Time (Fixed Cells)30-60 minutes
Signal-to-Noise Ratio> 20
CytotoxicityLow at working concentrations

Experimental Protocols

Protocol 1: Staining of Protein Aggregates in Fixed Cells

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Grow cells on glass coverslips to the desired confluency.

  • Induce Aggregation (Optional): Treat cells with an inducing agent (e.g., proteasome inhibitor, heat shock) to promote protein aggregate formation.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Wash cells three times with PBS. Dilute the this compound stock solution to a final concentration of 2.5 µM in PBS and incubate for 45 minutes at room temperature in the dark.

  • Washing: Wash cells three times with PBS to remove unbound probe.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (FITC/GFP channel) and DAPI.

Protocol 2: Live-Cell Imaging of Protein Aggregate Dynamics

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Hoechst 33342 (optional, for nuclear staining)

Procedure:

  • Cell Culture: Plate cells in a glass-bottom imaging dish.

  • Staining: Replace the culture medium with pre-warmed live-cell imaging medium containing 1 µM this compound and optionally Hoechst 33342.

  • Incubation: Incubate the cells for 20 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently replace the staining solution with fresh, pre-warmed imaging medium.

  • Imaging: Immediately proceed with live-cell imaging using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Time-Lapse Imaging: Acquire images at desired time intervals to monitor the dynamics of protein aggregates.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Psar18_Aggregates This compound labeled Protein Aggregates Autophagy_Inhibition->Psar18_Aggregates leads to accumulation of

Caption: PI3K/AKT/mTOR pathway and its role in protein aggregate accumulation.

Experimental Workflow

Staining_Workflow Start Start: Cell Culture Induction Induce Protein Aggregation (Optional) Start->Induction Fixation Fixation (4% PFA) Induction->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Staining Stain with this compound Permeabilization->Staining Wash Wash to Remove Unbound Probe Staining->Wash Mount Mount with DAPI Wash->Mount Imaging Fluorescence Microscopy Mount->Imaging

Caption: Workflow for staining protein aggregates in fixed cells with this compound.

Logical Relationship

Psar18_Binding_Mechanism Psar18_Free This compound (Free) Low Fluorescence Protein_Aggregate Protein Aggregate Hydrophobic Pockets Psar18_Free->Protein_Aggregate Binds to Psar18_Bound This compound (Bound) High Fluorescence Protein_Aggregate->Psar18_Bound Results in

Caption: Binding mechanism of this compound leading to fluorescence enhancement.

Psar18-COOH Linker in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Psar18-COOH linker represents a cutting-edge tool in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates (ADCs). "Psar" refers to polysarcosine, a hydrophilic polymer, and "18" indicates the presence of 18 sarcosine monomer units. The terminal carboxylic acid (-COOH) group provides a versatile handle for covalently attaching the linker to biomolecules. This linker is especially valuable for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing the aggregation often caused by hydrophobic drug payloads. The hydrophilic nature of the polysarcosine chain improves the pharmacokinetic properties and overall solubility of the resulting bioconjugate.[1][2]

These application notes provide an overview of the properties of the this compound linker, detailed protocols for its use in bioconjugation, and a summary of its impact on the performance of ADCs.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is primarily used in the construction of ADCs, where it acts as a bridge between a monoclonal antibody and a cytotoxic payload. Its hydrophilic nature allows for the attachment of a higher number of drug molecules (high DAR) while maintaining the stability and solubility of the ADC.[1][3]

  • Fluorescent Labeling: The terminal carboxyl group can be used to conjugate fluorescent dyes to proteins and other biomolecules for imaging and diagnostic applications.[4]

  • PEGylation Alternative: Polysarcosine is considered a promising alternative to polyethylene glycol (PEG) as a hydrophilicity-enhancing polymer, potentially offering advantages in terms of biocompatibility and reduced immunogenicity.

Physicochemical Properties and Advantages

The use of a monodisperse polysarcosine linker like this compound offers several advantages in bioconjugation:

  • Hydrophilicity: Masks the hydrophobicity of the payload, reducing the risk of aggregation and improving solubility.

  • Homogeneity: The use of a monodisperse linker leads to the production of more homogeneous bioconjugates with a defined drug-to-antibody ratio, which is crucial for consistent efficacy and safety profiles.

  • Improved Pharmacokinetics: ADCs constructed with polysarcosine linkers have shown improved pharmacokinetic profiles, including reduced clearance rates.

  • Biocompatibility: Polysarcosine is a biocompatible and non-immunogenic polymer.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing polysarcosine-based linkers in ADCs.

Table 1: Pharmacokinetic Parameters of ADCs with Polysarcosine Linkers

ADC Construct Linker DAR Clearance Rate Reference
ADC-PSAR12 Polysarcosine (12 units) High Low
ADC-PSAR18 Polysarcosine (18 units) High Low

| ADC-PEG12 | PEG (12 units) | High | Higher than PSAR12 | |

Table 2: In Vivo Efficacy of ADCs with Polysarcosine Linkers

ADC Construct Dose Tumor Model Outcome Reference
ADC-PSAR12 2.5 mg/kg BT-474 Complete tumor regression
ADC-PSAR18 2.5 mg/kg BT-474 Complete tumor regression

| Tra-Exa-PSAR10 | 1 mg/kg | NCI-N87 | Strong anti-tumor activity | |

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a drug-Psar18-COOH linker to an antibody via amide bond formation. This is a two-step process involving the activation of the carboxylic acid group followed by conjugation to the antibody.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-Psar18-COOH linker

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Drug-Psar18-COOH Linker: a. Dissolve the Drug-Psar18-COOH linker in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of NHS (or sulfo-NHS) and a 1.5-fold molar excess of EDC to the linker solution. c. Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker.

  • Conjugation to Antibody: a. Adjust the pH of the antibody solution to 7.5-8.5 for optimal reaction with primary amines (lysine residues). b. Add the activated Drug-Psar18-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final concentration of 50 mM or Tris buffer to a final concentration of 100 mM) to stop the reaction by consuming any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: a. Remove unconjugated linker and other small molecules by size-exclusion chromatography (SEC) or dialysis. b. Elute the ADC using a suitable buffer (e.g., PBS).

  • Characterization of the ADC: a. Determine the protein concentration using a standard protein assay (e.g., BCA or A280). b. Determine the DAR using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC). c. Assess the purity and aggregation state of the ADC by SEC.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the distribution of drug-linker species on the antibody, providing information on the average DAR and the homogeneity of the conjugate.

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm (for the antibody) and at the specific wavelength for the drug (if applicable).

  • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.

Visualizations

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker Drug-Psar18-COOH ActivatedLinker Drug-Psar18-NHS Linker->ActivatedLinker Activation Reagents EDC / NHS Reagents->ActivatedLinker ADC_unpurified Unpurified ADC ActivatedLinker->ADC_unpurified Conjugation Antibody Antibody (-NH2) Antibody->ADC_unpurified Purification Size-Exclusion Chromatography ADC_unpurified->Purification FinalADC Purified ADC Purification->FinalADC ADC_Structure Antibody Antibody Linker Psar18 Linker Antibody->Linker Amide Bond Drug Cytotoxic Drug Linker->Drug Payload Attachment Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

References

Application Notes and Protocols for the Esterification of Psar18-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental chemical transformation in organic synthesis and drug development, involving the conversion of a carboxylic acid into an ester. This functional group modification is often employed to enhance the pharmacokinetic properties of a drug candidate, such as its solubility, stability, and cell permeability. Psar18-COOH, a novel carboxylic acid-containing compound, can be functionalized into its corresponding ester, Psar18-COOR, to modulate its therapeutic potential.

This document provides detailed protocols for three common and versatile esterification methods applicable to this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. The choice of method will depend on the specific chemical properties of this compound, including its sensitivity to acid, heat, and steric hindrance around the carboxylic acid moiety.

Comparative Data of Esterification Methods for this compound

The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound using the described protocols. This data is representative and may require optimization for specific substrates.

MethodCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Key Considerations
Fischer Esterification H₂SO₄ (catalytic)Alcohol (e.g., Methanol, Ethanol)Reflux4 - 2460 - 8085 - 95Simple and cost-effective; requires acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[1][2][3][4][5]
Steglich Esterification DCC, DMAPDichloromethane (DCM) or AcetonitrileRoom Temperature2 - 1280 - 9590 - 99Mild conditions suitable for acid-sensitive substrates; formation of dicyclohexylurea (DCU) byproduct requires careful purification.
Mitsunobu Reaction DEAD, PPh₃Tetrahydrofuran (THF)0 to Room Temperature1 - 675 - 90>95Mild conditions with inversion of stereochemistry at the alcohol; reagents can be toxic and require careful handling.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This method is a classic acid-catalyzed esterification suitable for simple alcohols and substrates that are stable to strong acid and heat.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (can serve as the solvent).

  • To this solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound

This protocol is ideal for substrates that are sensitive to acidic conditions and allows for the coupling of a wide range of alcohols under mild conditions.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Protocol 3: Mitsunobu Reaction for Esterification of this compound

The Mitsunobu reaction is a mild and efficient method for esterification, particularly useful when inversion of stereochemistry at a chiral alcohol is desired.

Materials:

  • This compound (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced hydrazide byproduct.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the esterification of this compound, followed by purification and analysis.

Esterification_Workflow start Start: This compound + Alcohol reaction Esterification Reaction (Fischer, Steglich, or Mitsunobu) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying & Filtration workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Analysis (NMR, MS, HPLC) purification->analysis product Final Product: Psar18-COOR analysis->product

Caption: General workflow for the synthesis and purification of Psar18-COOR.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids and reagents like DCC, DEAD, and DIAD are corrosive and/or toxic. Handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Fischer: Ensure the alcohol is anhydrous and used in sufficient excess. The reaction is an equilibrium; consider removing water as it forms.

    • Steglich: Ensure all reagents and solvents are anhydrous. The formation of N-acylurea can be a side reaction; monitor the reaction closely.

    • Mitsunobu: The pKa of the carboxylic acid should be appropriate. Ensure slow addition of DEAD/DIAD at 0 °C.

  • Incomplete Reaction:

    • Increase reaction time or temperature (for Fischer).

    • Check the purity and reactivity of reagents.

  • Purification Difficulties:

    • Steglich: DCU can be difficult to remove completely. Multiple crystallizations or careful chromatography may be necessary. A modified protocol using a greener solvent like acetonitrile has been shown to simplify purification.

    • Mitsunobu: Triphenylphosphine oxide can co-elute with the product. Optimize chromatography conditions.

References

Application Notes and Protocols for Psar18-COOH in Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psar18-COOH is a carboxylated derivative of polysialic acid (PSA), a linear homopolymer of α2,8-linked sialic acid. In the context of neuroscience and drug development, PSA is most notably found on the Neural Cell Adhesion Molecule (NCAM), where it plays a crucial role in regulating cell-cell interactions, promoting neural plasticity, and facilitating neuroregeneration.[1][2] The terminal carboxyl groups (-COOH) on this compound provide a versatile handle for covalent immobilization onto various surfaces, enabling the development of biomimetic interfaces for a range of applications.

These application notes provide an overview of the potential uses of this compound in surface modification and detailed protocols for its application.

Applications

The unique properties of polysialic acid make this compound an attractive molecule for surface modification in several key areas:

  • Promoting Neural Stem Cell Culture and Differentiation: Surfaces modified with this compound can mimic the extracellular environment that supports the maintenance, proliferation, and differentiation of neural precursor cells.[3] PSA-NCAM is a well-established marker for expandable primitive neural precursor cells (NPCs).[3]

  • Enhancing Neuroregeneration: Immobilized this compound can create permissive substrates for axonal growth and guidance, potentially aiding in nerve repair and regeneration after injury.[2]

  • Modulating Glial Scar Formation: The anti-adhesive properties of PSA can be leveraged to reduce the formation of the glial scar, a major impediment to regeneration in the central nervous system.

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be used for targeted delivery of therapeutics to the nervous system, leveraging the biological roles of PSA.

  • Creating Biocompatible and Anti-Fouling Surfaces: The hydrophilic and negatively charged nature of PSA can be used to create surfaces that resist non-specific protein adsorption and cell adhesion, which is beneficial for medical implants and biosensors.

Experimental Protocols

Protocol 1: Surface Modification of Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to amine-functionalized nanoparticles using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Ultra-pure water

  • Centrifuge

Equipment:

  • Vortex mixer

  • Sonication bath

  • pH meter

  • Centrifuge tubes

  • Orbital shaker

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 1 mg/mL.

    • Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.

  • Activation of this compound:

    • Dissolve this compound in MES buffer to a final concentration of 2 mg/mL.

    • Add EDC and NHS to the this compound solution. The molar ratio of this compound:EDC:NHS should be approximately 1:2:2.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature on an orbital shaker.

  • Washing and Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in PBS.

    • Repeat the centrifugation and resuspension steps three times to remove any unreacted this compound and coupling reagents.

  • Final Resuspension and Storage:

    • Resuspend the final pellet of this compound functionalized nanoparticles in the desired buffer for your downstream application.

    • Store the functionalized nanoparticles at 4°C.

Workflow for Nanoparticle Functionalization

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification np_prep Amine-NP Suspension conjugation Mix Activated this compound with NP Suspension np_prep->conjugation psar_prep This compound Solution activation Add EDC/NHS to This compound psar_prep->activation activation->conjugation wash1 Centrifuge & Resuspend conjugation->wash1 wash2 Repeat Washing Steps wash1->wash2 final_product This compound-NPs wash2->final_product

Caption: Workflow for the functionalization of nanoparticles with this compound.

Protocol 2: Characterization of this compound Modified Surfaces

1. Zeta Potential Measurement:

  • Purpose: To confirm the change in surface charge after conjugation.

  • Method: Measure the zeta potential of the nanoparticles before and after functionalization. A successful conjugation should result in a significant shift towards a more negative zeta potential due to the presence of the negatively charged sialic acid residues.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the chemical groups present on the nanoparticle surface.

  • Method: Acquire FTIR spectra of the unmodified and modified nanoparticles. Look for the appearance of characteristic peaks for the amide bond formed during conjugation (around 1650 cm⁻¹) and the carboxyl and hydroxyl groups of this compound.

3. Quantification of Surface Coverage:

  • Purpose: To determine the amount of this compound conjugated to the surface.

  • Method: Use a colorimetric assay, such as the resorcinol-HCl assay (for sialic acid quantification), to measure the amount of this compound in the supernatant before and after the conjugation reaction. The difference will correspond to the amount of this compound immobilized on the nanoparticles.

Quantitative Data Summary

The following tables provide representative data that might be obtained from experiments using this compound for surface modification.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Nanoparticle TypeHydrodynamic Diameter (nm)Zeta Potential (mV)This compound Surface Density (µg/mg NP)
Amine-NPs105 ± 5+25 ± 3N/A
This compound-NPs120 ± 7-30 ± 450 ± 5

Table 2: Effect of this compound Surface on Neural Precursor Cell (NPC) Adhesion

Surface TypeNPC Adhesion (% of control)
Tissue Culture Plastic (Control)100%
Amine-Functionalized Surface110 ± 8%
This compound Functionalized Surface45 ± 6%

Note: The anti-adhesive properties of PSA typically lead to reduced cell adhesion, which can be beneficial for maintaining cells in a less differentiated state.

Signaling Pathway Involvement

PSA on NCAM is known to influence intracellular signaling pathways that are crucial for neural plasticity and cell survival. One such pathway is the activation of the FGF receptor (FGFR) and the downstream MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus psa_ncam PSA-NCAM fgfr FGFR psa_ncam->fgfr promotes activation ras Ras fgfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk creb CREB erk->creb gene_expression Gene Expression (Plasticity, Survival) creb->gene_expression

Caption: PSA-NCAM mediated activation of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable tool for researchers in neuroscience and drug development. Its ability to be covalently immobilized onto a variety of surfaces allows for the creation of biomimetic interfaces that can modulate cell behavior and improve the performance of drug delivery vehicles and medical devices. The protocols and information provided here serve as a starting point for the application of this versatile molecule in your research.

References

Application Notes and Protocols for the Quantification of Carboxylic Acid Analytes in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte "Psar18-cooh"

Initial searches for methods to quantify "this compound" did not yield specific information on this particular analyte. It is possible that "this compound" may be a novel compound, a compound with a different public name, or a typographical error. One search result indicated "Ac-pSar18-OH" as a polysarcosine-based hydrophilic linker, which is a synthetic polymer and not a typical endogenous biological molecule with a signaling pathway.[1]

Given the request for detailed protocols, signaling pathways, and quantitative data relevant to researchers in drug development, this document will proceed by using Prostaglandin E2 (PGE2) as a representative example of a carboxylic acid analyte frequently quantified in biological samples. PGE2 is a well-characterized lipid mediator with established signaling pathways and a variety of available quantification methods. The following application notes and protocols for PGE2 are provided to demonstrate the expected level of detail and format.

Quantification of Prostaglandin E2 (PGE2) in Biological Samples

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and is involved in various physiological and pathological processes, including fever, pain, and cancer. Accurate quantification of PGE2 in biological matrices such as plasma, serum, cell culture supernatants, and tissue homogenates is crucial for understanding its role in disease and for the development of novel therapeutics.

Analytical Methods Overview

The two primary methods for the quantification of PGE2 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • ELISA: A high-throughput method based on antigen-antibody recognition. It is suitable for screening a large number of samples but can be susceptible to cross-reactivity.

  • LC-MS/MS: A highly sensitive and specific method that separates the analyte from the sample matrix before detection by mass spectrometry. It is considered the gold standard for quantification.[2][3][4]

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key quantitative parameters for ELISA and LC-MS/MS methods for PGE2 quantification.

ParameterELISALC-MS/MS
Detection Range 78-5,000 pg/mL0.4 - 100 ng/mL
Limit of Detection (LOD) < 27 pg/mL0.20 - 0.4 ng/mL[2]
Limit of Quantification (LOQ) ~78 pg/mL100 pg/mL (1 pg on-column)
Precision (CV%) Intra-Assay: <10%, Inter-Assay: <12%Intra- and Inter-Assay: <15%
Specificity High, but potential for cross-reactivityVery High
Sample Volume 50-100 µL100-500 µL
Throughput HighModerate

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on a competitive sandwich ELISA format.

Materials:

  • PGE2 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer)

  • Biological sample (plasma, serum, cell culture supernatant)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the pre-coated 96-well plate.

  • Incubation: Incubate for 1 hour at 37°C.

  • Detection Reagent A: Aspirate the wells and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.

  • Washing: Aspirate and wash the wells 3 times with the provided wash buffer.

  • Detection Reagent B: Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.

  • Second Washing: Aspirate and wash the wells 5 times.

  • Substrate Addition: Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout Reagents Prepare Reagents Add_Sample Add Sample/Standard (100 µL) Reagents->Add_Sample Samples Prepare Samples Samples->Add_Sample Standards Prepare Standards Standards->Add_Sample Incubate1 Incubate (1 hr, 37°C) Add_Sample->Incubate1 Add_Detect_A Add Detection Reagent A (100 µL) Incubate1->Add_Detect_A Incubate2 Incubate (1 hr, 37°C) Add_Detect_A->Incubate2 Wash1 Wash (3x) Incubate2->Wash1 Add_Detect_B Add Detection Reagent B (100 µL) Wash1->Add_Detect_B Incubate3 Incubate (30 min, 37°C) Add_Detect_B->Incubate3 Wash2 Wash (5x) Incubate3->Wash2 Add_Substrate Add TMB Substrate (90 µL) Wash2->Add_Substrate Incubate4 Incubate (10-20 min, 37°C) Add_Substrate->Incubate4 Add_Stop Add Stop Solution (50 µL) Incubate4->Add_Stop Read Read at 450 nm Add_Stop->Read Calculate Calculate Concentration Read->Calculate

ELISA Workflow for PGE2 Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a general procedure for PGE2 quantification in biological fluids.

Sample Preparation (Solid Phase Extraction - SPE):

  • Sample Acidification: Acidify 500 µL of plasma or serum to pH 3.5 with 2M formic acid.

  • Internal Standard: Add an internal standard (e.g., PGE2-d4) to each sample.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.

  • Elution: Elute PGE2 with 1 mL of methyl formate or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • PGE2: m/z 351.2 -> 271.2

    • PGE2-d4 (Internal Standard): m/z 355.2 -> 275.2

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Biological Sample Acidify Acidify to pH 3.5 Start->Acidify Add_IS Add Internal Standard Acidify->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

LC-MS/MS Workflow for PGE2 Quantification.

PGE2 Signaling Pathway

PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.

PGE2_Signaling cluster_receptors EP Receptors cluster_gproteins cluster_effectors cluster_second_messengers cluster_cellular_response PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq couples to Gs Gs EP2->Gs couples to Gi Gi EP3->Gi couples to EP4->Gs couples to PLC PLC Gq->PLC activates AC Adenylate Cyclase (AC) Gs->AC activates Gi->AC inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Inhibit_cAMP ↓ cAMP AC->Inhibit_cAMP Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC PKA_Epac Activate PKA / Epac cAMP->PKA_Epac

References

Application Note: High-Throughput Screening of Psar18-cooh

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets. While the precise identity of "Psar18-cooh" is not documented in publicly available scientific literature, the nomenclature suggests a molecule containing a C18 saturated fatty acid backbone, an aromatic component, and a terminal carboxylic acid. Such molecules, particularly those with lipid-like structures, are of significant interest in drug development, often targeting cell surface receptors like G protein-coupled receptors (GPCRs) or intracellular nuclear receptors. This document provides a generalized framework and protocols for the high-throughput screening of a novel carboxylic acid-containing compound, exemplified by the hypothetical molecule "this compound," for its potential as a modulator of GPCR signaling.

GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of currently approved drugs.[1][2] They play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention.[3] HTS assays for GPCRs are designed to identify compounds that can either activate (agonists) or inhibit (antagonists) receptor signaling. These assays typically rely on the detection of downstream signaling events, such as the mobilization of intracellular second messengers (e.g., cAMP, Ca2+) or the recruitment of intracellular proteins like β-arrestin.[4][5]

Principle of the Assays

The following protocols describe a primary HTS campaign using a reporter gene assay to identify potential agonists of a target GPCR, followed by a secondary functional assay to confirm activity and determine potency. The primary assay is designed for high-throughput and cost-effectiveness, while the secondary assay provides more detailed pharmacological characterization of the initial "hits."

Experimental Protocols

1. Primary High-Throughput Screening: GPCR Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to screen for agonists of a specific GPCR. The principle of this assay is that agonist binding to the GPCR initiates a signaling cascade that leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Materials:

  • HEK293 cell line stably expressing the target GPCR and a reporter construct (e.g., CRE-luciferase for Gs/Gi-coupled receptors or SRE-luciferase for Gq-coupled receptors).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Control agonist for the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Luciferase assay reagent.

  • White, opaque 384-well microplates.

Protocol:

  • Cell Seeding:

    • Culture the stable cell line to ~80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium at a density of 1 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of this compound in assay buffer. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

    • Include wells with assay buffer only (negative control) and a known agonist at its EC50 concentration (positive control).

    • Remove the culture medium from the cell plate and add 20 µL of the appropriate compound dilution or control solution to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence signal using a plate reader.

2. Secondary Confirmatory Assay: cAMP Measurement Assay

This protocol is for a secondary assay to confirm the activity of hits from the primary screen and to determine their potency (EC50). This example is for a Gs or Gi-coupled receptor where agonist binding modulates intracellular cAMP levels.

Materials:

  • HEK293 cell line stably expressing the target GPCR.

  • Culture medium and assay buffer as in the primary assay.

  • This compound stock solution.

  • Control agonist and antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • 384-well microplates.

Protocol:

  • Cell Seeding:

    • Seed the cells in 384-well plates as described in the primary assay protocol and incubate for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Include a dilution series of the control agonist.

    • For antagonist testing, pre-incubate the cells with a dilution series of this compound for 15 minutes before adding the control agonist at its EC80 concentration.

    • Remove the culture medium and add 20 µL of the compound dilutions or controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Presentation

The quantitative data from the HTS assays should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Primary HTS Results for this compound

CompoundConcentration (µM)Luminescence (RLU)% Activation vs. Positive ControlHit (Yes/No)
Negative Control-1,5000%No
Positive Control115,000100%-
This compound1012,50078.6%Yes

Table 2: Secondary Assay - Potency of this compound

CompoundEC50 (µM)95% Confidence Interval (µM)Hill Slope
Control Agonist0.10.08 - 0.121.0
This compound5.24.5 - 6.01.1

Visualizations

Signaling Pathway

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR GPCR This compound->GPCR Binds to G_Protein G_Protein GPCR->G_Protein Activates Effector Effector G_Protein->Effector Modulates Second_Messenger Second_Messenger Effector->Second_Messenger Produces Reporter_Gene Reporter_Gene Second_Messenger->Reporter_Gene Induces Expression

Caption: Agonist activation of a GPCR signaling cascade.

Experimental Workflow

HTS_Workflow Start Start Cell_Seeding Seed cells in 384-well plates Start->Cell_Seeding Compound_Addition Add this compound and controls Cell_Seeding->Compound_Addition Incubation Incubate for specified time Compound_Addition->Incubation Signal_Detection Measure reporter gene activity Incubation->Signal_Detection Data_Analysis Analyze data and identify hits Signal_Detection->Data_Analysis Hit_Confirmation Hit? Data_Analysis->Hit_Confirmation Secondary_Assay Perform secondary assay (e.g., cAMP) Hit_Confirmation->Secondary_Assay Yes End End Hit_Confirmation->End No Potency_Determination Determine EC50 Secondary_Assay->Potency_Determination Potency_Determination->End

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for Psar18-cooh in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psar18-cooh, chemically known as Ac-pSar18-OH, is a hydrophilic linker based on a monodisperse polysarcosine (pSar) polymer chain of 18 units. Unlike traditional polyethylene glycol (PEG) linkers, polysarcosine offers several advantages in the development of advanced drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs). These advantages include enhanced solubility, superior stability and biocompatibility, and reduced immunogenicity, often referred to as "stealth" properties.[1] The terminal carboxylic acid group (-COOH) on this compound allows for versatile conjugation to various molecules, including therapeutic payloads and targeting moieties.

These application notes provide a comprehensive overview of the experimental workflow for utilizing this compound in the synthesis of ADCs. Detailed protocols for conjugation, along with comparative data and diagrams of relevant signaling pathways, are presented to guide researchers in leveraging the unique benefits of this advanced linker technology.

Data Presentation: Comparative Analysis of Polysarcosine (pSar) vs. Polyethylene Glycol (PEG) Linkers

The selection of a linker is critical to the efficacy and safety of an ADC. The following tables summarize quantitative data from comparative studies of pSar- and PEG-based linkers, highlighting the superior properties of polysarcosine in key performance metrics.

Table 1: Pharmacokinetic Properties of a High Drug-to-Antibody Ratio (DAR 8) ADC

Linker TypeADC FormulationClearance Rate (mL/day/kg)In Vivo Antitumor Activity (Tumor Growth)
PolysarcosineADC-pSar1215.8 - 38.9Curative / Complete Remission
No LinkerADC-pSar037.6Incomplete Tumor Regressions
Polyethylene GlycolADC-PEG1247.3Delayed Tumor Growth

Data synthesized from studies on MMAE-based ADCs.[2][3][4]

Table 2: In Vitro Performance of Interferon-α2b (IFN) Conjugates

ConjugateIn Vitro Potency (IC50)Protease ResistanceIn Vivo Tumor AccumulationImmunogenicity (Anti-IFN Antibodies)
pSar-IFNMore PotentComparable to PEG-IFNHigher than PEG-IFNConsiderably Less than PEG-IFN
PEG-IFNLess PotentComparable to pSar-IFNLower than pSar-IFNHigher than pSar-IFN

Data from a comparative study of pSar-IFN and PEG-IFN.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an Antibody-Drug Conjugate using this compound, with Monomethyl Auristatin E (MMAE) as the cytotoxic payload. MMAE is a potent antimitotic agent that inhibits tubulin polymerization.

Protocol 1: Activation of this compound and Conjugation to MMAE

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC/NHS chemistry and its subsequent conjugation to an amine-containing payload, such as MMAE.

Materials:

  • This compound (Ac-pSar18-OH)

  • Monomethyl Auristatin E (MMAE) or other amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Quenching Reagent (optional, e.g., 2-mercaptoethanol)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS (typically 2-5 equivalents each) to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a more stable NHS ester intermediate.

  • Conjugation to MMAE:

    • Dissolve MMAE in Coupling Buffer.

    • Add the MMAE solution to the activated this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted EDC, a thiol-containing compound like 2-mercaptoethanol can be added.

  • Purification:

    • Purify the Psar18-MMAE conjugate using a suitable method such as reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of Psar18-MMAE to a Monoclonal Antibody (mAb)

This protocol outlines the conjugation of the purified Psar18-MMAE drug-linker to a monoclonal antibody via the lysine residues on the antibody surface.

Materials:

  • Purified Psar18-MMAE conjugate with an amine-reactive group (e.g., NHS ester)

  • Monoclonal Antibody (mAb) specific to a tumor-associated antigen

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification/Buffer Exchange system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Antibody Preparation:

    • Prepare the mAb in Conjugation Buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated Psar18-MMAE conjugate to the mAb solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to cap any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (if the drug has a distinct absorbance).

    • Assess the level of aggregation using Size-Exclusion Chromatography (SEC).

    • Confirm the integrity of the ADC by SDS-PAGE.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep Antibody-Drug Conjugation Psar18 This compound EDC_NHS EDC / NHS Activation Psar18->EDC_NHS Activated_Psar Activated Psar18-NHS ester EDC_NHS->Activated_Psar Psar_MMAE Psar18-MMAE Conjugate Activated_Psar->Psar_MMAE MMAE MMAE Payload MMAE->Psar_MMAE ADC Antibody-Drug Conjugate (ADC) Psar_MMAE->ADC Antibody Monoclonal Antibody (mAb) Antibody->ADC Purification Purification & Characterization ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway of MMAE-based ADC Action

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC (mAb-Psar18-MMAE) Endosome Endosome ADC->Endosome Binding & Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Free_MMAE Free MMAE Cleavage->Free_MMAE Payload Release Tubulin Tubulin Dimers Free_MMAE->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

References

Application Notes and Protocols for Coupling Psar18-COOH to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent conjugation of Psar18-COOH to nanoparticles. Psar18, a key modulator of the Interleukin-18 (IL-18) signaling pathway, when functionalized with a carboxyl group (this compound), can be effectively coupled to amine-functionalized nanoparticles. This conjugation is pivotal for developing targeted drug delivery systems and novel immunotherapies. The protocols outlined below primarily focus on the widely used and efficient 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) crosslinking chemistry.[1][2][3]

The IL-18 signaling cascade plays a crucial role in inflammatory responses and immune regulation.[4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Nanoparticle-mediated delivery of Psar18 can offer enhanced therapeutic efficacy through targeted delivery and improved bioavailability.

Core Concepts of EDC/sulfo-NHS Chemistry

The conjugation of this compound to amine-functionalized nanoparticles is typically achieved through the formation of a stable amide bond. This process involves a two-step reaction facilitated by EDC and sulfo-NHS.

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable Intermediate: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive sulfo-NHS ester. This step enhances the coupling efficiency and allows for better control over the reaction.

  • Amide Bond Formation: The sulfo-NHS ester readily reacts with primary amines on the surface of the nanoparticles to form a stable covalent amide bond, resulting in the successful conjugation of Psar18 to the nanoparticle.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized nanoparticles (e.g., silica, gold, polymeric nanoparticles)

  • 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.4)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween 20

  • Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)

Protocol for Coupling this compound to Amine-Functionalized Nanoparticles

This protocol is a general guideline and may require optimization based on the specific characteristics of the nanoparticles and this compound.

  • Preparation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. A typical starting molar excess is 5-10 fold over this compound.

    • Add the EDC and sulfo-NHS solutions to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Preparation of Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Wash the nanoparticles twice with Coupling Buffer by centrifugation or magnetic separation to remove any storage buffers or contaminants.

    • Resuspend the washed nanoparticles in Coupling Buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle suspension. The optimal ratio of activated this compound to nanoparticles should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to block any unreacted sulfo-NHS esters.

  • Washing and Purification:

    • Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.

    • Remove the supernatant containing unreacted this compound and quenching reagents.

    • Wash the nanoparticles three times with Washing Buffer.

    • After the final wash, resuspend the Psar18-conjugated nanoparticles in the desired Storage Buffer.

Characterization of Psar18-Nanoparticle Conjugates

Thorough characterization is essential to confirm successful conjugation and assess the quality of the final product.

ParameterMethodTypical Expected Outcome
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)A slight increase in hydrodynamic diameter compared to unconjugated nanoparticles. A PDI value below 0.2 indicates a monodisperse population.
Surface Charge Zeta Potential MeasurementA change in zeta potential upon conjugation, reflecting the alteration of the nanoparticle surface chemistry.
Conjugation Efficiency UV-Vis Spectroscopy, Fluorescence Spectroscopy, or ELISAQuantification of the amount of Psar18 successfully coupled to the nanoparticles.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Visualization of the size, shape, and dispersion of the conjugated nanoparticles.

Visualizations

Experimental Workflow for this compound Nanoparticle Conjugation

G cluster_activation This compound Activation cluster_np_prep Nanoparticle Preparation cluster_conjugation Conjugation & Purification Psar18 This compound in Activation Buffer Activated_Psar18 Activated Psar18-sulfo-NHS Ester Psar18->Activated_Psar18 15-30 min, RT EDC_NHS EDC + sulfo-NHS EDC_NHS->Activated_Psar18 Reaction Conjugation Reaction Activated_Psar18->Reaction Amine_NP Amine-functionalized Nanoparticles Washed_NP Washed Nanoparticles in Coupling Buffer Amine_NP->Washed_NP Wash x2 Washed_NP->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching 2-4h, RT Washing Washing & Resuspension Quenching->Washing 30 min, RT Final_Product Psar18-Nanoparticle Conjugates Washing->Final_Product Wash x3

Caption: Workflow for EDC/sulfo-NHS mediated coupling of this compound to nanoparticles.

Simplified IL-18 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL18 IL-18 IL18R IL-18 Receptor (IL-18Rα/IL-18Rβ) IL18->IL18R Binding MyD88 MyD88 IL18R->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB_complex IKK Complex TRAF6->NFkB_complex Gene_Expression Gene Expression (e.g., IFN-γ, Cytokines) MAPK->Gene_Expression Activation of Transcription Factors NFkB NF-κB NFkB_complex->NFkB Activation via IκB degradation NFkB->Gene_Expression Translocation IκB IκB IκB->NFkB

References

Unraveling Psar18-cooh: Navigating a Research Enigma

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate detailed application notes and safety protocols for a compound designated as "Psar18-cooh" have been unsuccessful due to the absence of this specific molecule in publicly available scientific literature and chemical databases. It is highly probable that "this compound" represents an internal laboratory code, a novel or unpublished research compound, or a potential typographical error in the query.

Extensive searches for "this compound" did not yield any specific chemical entity. The suffix "-cooh" strongly indicates the presence of a carboxylic acid functional group, a common feature in many biologically active molecules and research probes. One initial search result tangentially referenced the COOH-terminus of the FRAP (mTOR) protein, a key component in a critical cellular signaling pathway. This tenuous link suggests that the intended compound might be a modulator of the PI3K/AKT/mTOR pathway. However, without a definitive identification of "Psar18," this remains speculative.

The PI3K/AKT/mTOR signaling cascade is a vital intracellular pathway that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism. Its dysregulation is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a prime target for drug development.

Below is a generalized representation of the mTOR signaling pathway, which may be relevant if "this compound" is indeed an inhibitor or modulator within this cascade.

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis |— Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Given the current information, it is impossible to provide the requested detailed application notes, safety and handling procedures, or experimental protocols for "this compound." To proceed, it is imperative to:

  • Verify the correct name and spelling of the compound.

  • Consult internal documentation or the original source of the name for its chemical structure and associated data.

  • If the compound is novel, a full safety and characterization profile must be established before any handling or experimental use.

Researchers, scientists, and drug development professionals are strongly advised to consult the manufacturer's or supplier's Safety Data Sheet (SDS) for any chemical compound prior to its use. In the absence of such documentation for "this compound," it should be treated as a compound of unknown toxicity and handled with extreme caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Troubleshooting & Optimization

troubleshooting Psar18-cooh solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Psar18-cooh.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when dissolving this compound. Follow the steps in a sequential manner to resolve solubility challenges.

Issue: this compound is not dissolving or is forming a suspension in aqueous buffers (e.g., PBS, TRIS).
  • Question 1: What is the first step if this compound does not dissolve in a neutral aqueous buffer?

    Answer: Polysarcosine (pSar), the backbone of this compound, is known to be highly hydrophilic and water-soluble.[1][][3] However, the terminal carboxylic acid can influence its solubility, especially at higher concentrations.

    Recommended Initial Steps:

    • Vortex/Agitate: Ensure the mixture has been vortexed or agitated thoroughly for an adequate amount of time.

    • Gentle Warming: Gently warm the solution to 37-40°C. Do not boil, as this may degrade the polymer.

    • Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates.

  • Question 2: The material remains insoluble after initial steps. What is the next step?

    Answer: The solubility of carboxylic acids is highly dependent on pH.[4][5] At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated and less soluble. By increasing the pH, the group deprotonates to the more soluble carboxylate form (-COO⁻).

    pH Adjustment Protocol:

    • Add a small amount of a weak base to your aqueous solution. A 0.1 M solution of sodium bicarbonate (NaHCO₃) or a dilute (0.05-0.1 M) solution of sodium hydroxide (NaOH) can be added dropwise.

    • Monitor the pH of the solution, aiming for a pH of 7.5-8.5.

    • Continue to agitate the solution between additions of the base. The material should dissolve as the pH increases.

  • Question 3: I need to dissolve this compound in an organic solvent for a reaction. Which solvent should I use?

    Answer: For applications requiring an organic solvent, such as in peptide synthesis or bioconjugation, polar aprotic solvents are recommended.

    Recommended Organic Solvents:

    • Dimethylformamide (DMF): Several studies have successfully used DMF to dissolve carboxy-functionalized polysarcosine, sometimes with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to aid dissolution and subsequent reactions.

    • Dimethyl sulfoxide (DMSO): DMSO is another excellent solvent for polar compounds, including polymers with carboxylic acid groups.

    • Dichloromethane (DCM): For some applications, DCM can be used, often with an added base like triethylamine (TEA) to improve solubility.

Issue: The dissolved this compound solution appears cloudy or precipitates over time.
  • Question 4: Why did my clear this compound solution become cloudy?

    Answer: Cloudiness or precipitation can occur due to several factors:

    • Saturation: The concentration of this compound may be too high for the chosen solvent and conditions.

    • pH Shift: In aqueous buffers, a drop in pH can cause the protonation of the carboxylate group, leading to precipitation. This can happen due to the absorption of atmospheric CO₂.

    • Temperature Change: If the solution was warmed to dissolve the compound, cooling it back to room temperature or 4°C might cause it to fall out of solution.

    • Contamination: The presence of divalent cations or other contaminants in the buffer can sometimes lead to the precipitation of polymers.

  • Question 5: How can I fix a cloudy solution or prevent it from happening?

    Answer:

    • Check and Adjust pH: If in an aqueous buffer, re-check the pH and adjust it to a more basic level (pH 7.5-8.5) if necessary.

    • Dilute the Solution: Try diluting the solution with more of the same solvent.

    • Filter: If the cloudiness is due to a small amount of insoluble material, the solution can be filtered through a 0.22 µm syringe filter.

    • Storage: For stock solutions, refer to the supplier's recommendations. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or at -20°C for 1 month. It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.

Solubility Data Summary

Quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary based on the properties of polysarcosine and general principles for carboxylic acids.

SolventTypeSolubilityNotes
WaterAqueousModerate to HighSolubility is pH-dependent. Increases significantly at pH > 7.5.
PBS (pH 7.4)Aqueous BufferModerateMay require warming or sonication. Adjusting pH to ~8.0 is recommended for higher concentrations.
DMSOPolar AproticHighGenerally a good solvent for this type of compound.
DMFPolar AproticHighOften used in synthesis and conjugation reactions involving similar molecules.
EthanolPolar ProticLow to ModerateMay be soluble but generally not the first choice for high concentrations.
DCMNonpolarLowGenerally insoluble unless a base like TEA is added.
HexaneNonpolarInsolubleNot a suitable solvent.

"High" indicates that concentrations typically used in research (e.g., 1-10 mg/mL) are likely achievable. "Moderate" suggests that achieving higher concentrations may require optimization (e.g., pH adjustment, warming).

Experimental Protocols

Protocol 1: Dissolving this compound in Aqueous Buffer (e.g., PBS)
  • Weigh the Compound: Weigh the desired amount of this compound in a suitable vial.

  • Add Buffer: Add the calculated volume of PBS (pH 7.4) to achieve the target concentration.

  • Initial Dissolution: Vortex the vial for 1-2 minutes.

  • Troubleshooting Steps (if not fully dissolved): a. Gently warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing. b. If still insoluble, place the vial in a bath sonicator for 5-10 minutes. c. If solubility is still an issue, add 0.1 M NaOH dropwise while vortexing until the solution clears. Check that the final pH is between 7.5 and 8.5.

  • Sterilization (if required): Filter the final solution through a sterile 0.22 µm syringe filter.

  • Storage: Store the solution as recommended, typically at -20°C or -80°C in single-use aliquots.

Protocol 2: Dissolving this compound in an Organic Solvent (e.g., DMF)
  • Weigh the Compound: Weigh the desired amount of this compound into a dry glass vial under an inert atmosphere (e.g., nitrogen or argon) if the subsequent reaction is moisture-sensitive.

  • Add Solvent: Add anhydrous DMF to the vial to the desired concentration.

  • Dissolution: Cap the vial tightly and vortex until the solid is fully dissolved. Sonication can be used to expedite this process.

  • Use in Reaction: The resulting solution is now ready for use in bioconjugation or other synthetic steps. Note that the carboxylic acid may need to be activated (e.g., with EDC/NHS chemistry) for subsequent amide bond formation.

Visualizations

TroubleshootingWorkflow Start Start: this compound powder AddSolvent Add aqueous buffer (e.g., PBS pH 7.4) Start->AddSolvent Vortex Vortex / Sonicate / Warm (37°C) AddSolvent->Vortex Check1 Is it fully dissolved? Vortex->Check1 AdjustpH Add weak base (e.g., 0.1M NaHCO3) to adjust pH to 7.5-8.5 Check1->AdjustpH No Success Solution ready for use Check1->Success Yes Check2 Is it fully dissolved? AdjustpH->Check2 Check2->Success Yes Failure Consider alternative solvent (DMSO/DMF) or lower concentration Check2->Failure No

Caption: Troubleshooting workflow for dissolving this compound in aqueous buffers.

pHSolubility cluster_low_ph Low pH (e.g., < 6) cluster_high_ph High pH (e.g., > 8) Protonated R-COOH (Protonated Form) Less Soluble Deprotonated R-COO⁻ + H⁺ (Deprotonated Form) More Soluble Protonated->Deprotonated pKa ~4-5

Caption: Effect of pH on the solubility equilibrium of a carboxylic acid like this compound.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Psar18-cooh in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psar18-cooh. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to non-specific binding in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a research molecule containing a carboxylic acid (-COOH) functional group. This group can participate in various intermolecular interactions, including hydrogen bonding and electrostatic interactions, which can sometimes lead to non-specific binding in assays. Non-specific binding occurs when this compound adheres to surfaces or molecules other than its intended target, leading to inaccurate measurements, high background noise, and reduced assay sensitivity.[1][2][3][4]

Q2: What are the common causes of non-specific binding of a carboxylated molecule like this compound?

Several factors can contribute to the non-specific binding of this compound:

  • Electrostatic Interactions: The negatively charged carboxylate group can interact with positively charged surfaces or proteins.

  • Hydrophobic Interactions: The hydrocarbon backbone of the molecule may interact with hydrophobic surfaces of assay plates or other biomolecules.[3]

  • Protein Aggregation: this compound may bind to aggregated proteins in the sample, which can then stick to the assay surface.

  • Inadequate Blocking: Insufficient blocking of the assay surface can leave open sites for this compound to bind non-specifically.

  • Inappropriate Assay Conditions: Suboptimal pH, ionic strength, or temperature of the assay buffers can promote non-specific interactions.

Q3: How can I determine if the signal I am observing is due to non-specific binding?

To determine the extent of non-specific binding, it is crucial to include proper controls in your experiment. A common method is to measure the signal in the absence of the specific binding partner (e.g., target receptor or antibody). If a significant signal is still detected, it is likely due to non-specific binding. For surface-based assays like Surface Plasmon Resonance (SPR), this can be done by flowing the analyte over a reference surface without the immobilized ligand.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA-based Assays

Symptom: You are observing a high signal in your control wells (e.g., wells without the capture antibody or wells with a non-specific competitor) in your ELISA experiment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time. Consider using a different blocking agent.Reduction in background signal in control wells.
Suboptimal Buffer Composition Increase the salt concentration (e.g., NaCl up to 500 mM) in your washing and assay buffers to reduce electrostatic interactions.Decreased non-specific binding and lower background.
Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your buffers to minimize hydrophobic interactions.Reduced background noise.
Cross-reactivity If using antibodies, ensure they are specific for this compound and not cross-reacting with other components in the assay.Increased signal-to-noise ratio.
This compound Concentration Too High Perform a titration of this compound to find the optimal concentration that gives a good signal without excessive background.A clear concentration-dependent specific signal with low background.
Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments

Symptom: You observe a significant response on the reference channel when injecting this compound in your SPR experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Electrostatic Interactions with the Sensor Surface Adjust the pH of the running buffer to be further from the isoelectric point of this compound.Reduced binding to the reference surface.
Increase the ionic strength of the running buffer by adding NaCl.Minimized non-specific electrostatic interactions.
Hydrophobic Interactions Add a non-ionic surfactant like Tween-20 (0.005% to 0.1%) to the running buffer.Reduced hydrophobic-driven non-specific binding.
Inadequate Surface Chemistry If using a carboxymethyl dextran chip, consider adding carboxymethyl dextran to the running buffer. If using a planar COOH sensor chip, adding PEG can help.Lower response on the reference channel.
Protein Contamination in the Sample Ensure high purity of your this compound sample. Consider an additional purification step if necessary.Cleaner sensorgrams with reduced non-specific binding.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions in an ELISA

This protocol outlines a method to determine the optimal blocking buffer for reducing non-specific binding of this compound.

  • Plate Coating: Coat a 96-well ELISA plate with your target protein (or leave uncoated for non-specific binding assessment) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Prepare different blocking buffers to test:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 1% Casein in PBS

    • Commercial blocking buffer

  • Add 200 µL of each blocking buffer to different sets of wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • This compound Incubation: Add a constant concentration of labeled this compound to all wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the detection reagent and measure the signal according to your specific ELISA protocol.

  • Analysis: Compare the signal from the different blocking conditions. The optimal blocking buffer will yield the lowest signal in the absence of the target protein.

Hypothetical Data: Optimizing Blocking Agents
Blocking Agent Signal in Wells without Target Protein (OD at 450 nm) Signal in Wells with Target Protein (OD at 450 nm) Signal-to-Noise Ratio
1% BSA0.451.202.67
3% BSA0.251.154.60
1% Casein0.301.254.17
Commercial Blocker0.151.308.67

Visualizations

Diagram 1: Troubleshooting Workflow for Non-Specific Binding

G start High Non-Specific Binding Detected check_controls Are proper negative controls included? start->check_controls optimize_blocking Optimize Blocking Conditions (Concentration, Time, Agent) check_controls->optimize_blocking Yes end_reassess Re-evaluate Assay Design check_controls->end_reassess No modify_buffer Modify Buffer Composition (Increase Salt, Add Surfactant) optimize_blocking->modify_buffer titrate_reagent Titrate this compound Concentration modify_buffer->titrate_reagent check_purity Verify Purity of this compound titrate_reagent->check_purity end_low_nsb Non-Specific Binding Minimized check_purity->end_low_nsb

Caption: A logical workflow for troubleshooting non-specific binding issues.

Diagram 2: Factors Influencing Non-Specific Binding

G nsb Non-Specific Binding of this compound electrostatic Electrostatic Interactions nsb->electrostatic hydrophobic Hydrophobic Interactions nsb->hydrophobic blocking Inadequate Blocking nsb->blocking buffer Suboptimal Buffer (pH, Ionic Strength) nsb->buffer concentration High Analyte Concentration nsb->concentration purity Sample Impurities nsb->purity

Caption: Key factors contributing to non-specific binding of this compound.

References

Technical Support Center: Synthesis of Peptide-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Psar18-cooh" is not publicly available. This guide provides general support for the synthesis of peptide-carboxylic acids, addressing common challenges and methodologies that would be relevant for such a molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of a peptide-carboxylic acid?

A1: Researchers often face several challenges during SPPS, including:

  • Incomplete coupling reactions: This can be due to steric hindrance from bulky protecting groups or the formation of secondary structures in the growing peptide chain.

  • Aggregation of the peptide chain: Hydrophobic peptides have a tendency to aggregate on the solid support, which can block reactive sites and lead to truncated sequences.[1]

  • Side reactions: Various side reactions can occur, such as racemization (loss of stereochemical integrity) at the activated carboxylic acid, or modifications of sensitive amino acid side chains.[2][3]

  • Difficulties during cleavage and deprotection: The final step of releasing the peptide from the resin and removing protecting groups can sometimes lead to degradation of the peptide or incomplete removal of all protecting groups.

Q2: How can I minimize peptide aggregation during synthesis?

A2: Several strategies can be employed to minimize aggregation:

  • Choice of solvent: While DMF is a common solvent for SPPS, more polar solvents can sometimes reduce aggregation.[2][3]

  • Chaotropic agents: The addition of chaotropic agents like guanidinium chloride can help to disrupt secondary structures.

  • Elevated temperature: Performing coupling reactions at a higher temperature can help to break up aggregates.

  • Microwave irradiation: The use of microwave energy can accelerate coupling reactions and reduce aggregation.

Q3: What are the best practices for the final cleavage and deprotection of a peptide-carboxylic acid?

A3: To ensure a successful final step, consider the following:

  • Use of scavengers: A "cocktail" of scavengers should be used during cleavage to quench reactive carbocations generated from the protecting groups and prevent side reactions with sensitive residues like tryptophan and methionine.

  • Cold cleavage: Performing the cleavage with trifluoroacetic acid (TFA) at low temperatures can help to minimize degradation of the peptide.

  • Proper workup: After cleavage, the peptide should be precipitated with cold ether, centrifuged, and washed multiple times to remove the scavengers and residual TFA.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low final yield of the purified peptide Incomplete coupling at one or more steps.Use a stronger coupling agent or double couple difficult amino acids. Consider microwave-assisted synthesis.
Aggregation of the peptide on the resin.Incorporate a chaotropic agent or switch to a more polar solvent.
Loss of peptide during purification.Optimize the HPLC purification gradient and consider alternative chromatography resins.
Multiple peaks observed during HPLC analysis of the crude product Presence of deletion sequences from incomplete coupling.Improve coupling efficiency as mentioned above.
Side reactions during synthesis or cleavage.Review the chemistry and protecting group strategy. Ensure proper scavengers are used during cleavage.
Racemization of amino acids.Use a base with a lower pKa for activation, and keep reaction times as short as possible.
The desired mass is not observed in mass spectrometry Incomplete removal of one or more protecting groups.Increase the cleavage time or use a stronger cleavage cocktail.
Modification of the peptide (e.g., oxidation).Degas all solvents and work under an inert atmosphere. Add reducing agents to the cleavage cocktail.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Generic Peptide-Carboxylic Acid

This protocol outlines a general procedure using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Swelling:

  • Start with a pre-loaded Wang or 2-chlorotrityl chloride resin.
  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain and repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.
  • Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Wash the resin thoroughly with DMF (5-7 times).
  • (Optional) Perform a ninhydrin test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

6. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) wash2 DMF Wash coupling->wash2 wash1->coupling ninhydrin Ninhydrin Test wash2->ninhydrin ninhydrin->deprotection Complete ninhydrin->coupling Incomplete final_deprotection Final Fmoc Deprotection ninhydrin->final_deprotection Final AA Coupled cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree problem Low Yield or Purity? incomplete_coupling Incomplete Coupling? problem->incomplete_coupling Yes aggregation Aggregation? problem->aggregation No incomplete_coupling->aggregation No solution1 Increase Coupling Time Use Stronger Reagents incomplete_coupling->solution1 Yes side_reactions Side Reactions? aggregation->side_reactions No solution2 Use Chaotropic Agents Microwave Synthesis aggregation->solution2 Yes solution3 Optimize Scavengers Check Protecting Groups side_reactions->solution3 Yes Side_Reactions synthesis Peptide Synthesis racemization Racemization synthesis->racemization Activation Step oxidation Oxidation (Met, Trp) synthesis->oxidation Air Exposure deamidation Deamidation (Asn, Gln) synthesis->deamidation Basic Conditions incomplete_deprotection Incomplete Deprotection synthesis->incomplete_deprotection Cleavage Step

References

Psar18-cooh quenching or aggregation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psar18-COOH and similar carboxylated fluorescent probes. The following sections address common challenges related to fluorescence quenching and aggregation that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Quenching Problems

Q1: What is fluorescence quenching and why is it happening to my this compound probe?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can occur through various mechanisms, including excited-state reactions, energy transfer, the formation of non-fluorescent complexes, and collisional encounters.[1] For this compound probes, quenching can be a significant issue, leading to reduced signal and inaccurate data. Common causes include interactions with other molecules in your sample, high probe concentrations, or the formation of probe aggregates.

Q2: What are the different types of fluorescence quenching I should be aware of?

A2: The primary quenching mechanisms are dynamic (collisional) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[1]

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, causing it to return to the ground state without emitting a photon. This process is dependent on factors like temperature and viscosity. Molecular oxygen is a common collisional quencher.[1]

  • Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[1] This complex then absorbs light but does not emit a fluorescent photon.

  • Förster Resonance Energy Transfer (FRET): This is a specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically <10 nm).

  • Self-Quenching or Concentration Quenching: This occurs at high concentrations of the fluorophore, where aggregates can form. These aggregates can act as "traps" for the excitation energy, leading to its dissipation as heat instead of light.

Q3: How can I determine the type of quenching affecting my experiment?

A3: Distinguishing between quenching mechanisms can often be achieved by analyzing fluorescence lifetime measurements.

  • In dynamic quenching , the fluorescence lifetime of the probe decreases in the presence of the quencher.

  • In static quenching , the fluorescence lifetime remains unchanged because the fluorophore-quencher complexes are non-fluorescent and do not contribute to the measured signal.

The relationship between fluorescence intensity and quencher concentration can also provide clues, as described by the Stern-Volmer equation.

Quenching MechanismDescriptionEffect on Fluorescence Lifetime
Dynamic (Collisional) Quencher deactivates the excited fluorophore through collisions.Decreases
Static Fluorophore and quencher form a non-fluorescent ground-state complex.Unchanged
FRET Energy is transferred from a donor fluorophore to a nearby acceptor.Decreases (for the donor)
Self-Quenching High fluorophore concentration leads to aggregate formation and energy dissipation.Often decreases

Q4: What are some common quenchers for fluorescent probes?

A4: Several substances can act as quenchers. Common examples include molecular oxygen, iodide ions, and acrylamide. For probes used in biological systems, components of buffers or media, as well as certain biomolecules, can have quenching effects.

Aggregation Problems

Q1: My this compound probes are aggregating. What could be the cause?

A1: Nanoparticles and probes with carboxyl (-COOH) surface groups can be prone to aggregation due to several factors. Van der Waals forces naturally promote agglomeration, and this is counteracted by repulsive forces. When these repulsive forces are weak, aggregation can occur. Common causes include:

  • pH: Carboxyl groups are charged at neutral to high pH, leading to electrostatic repulsion that keeps particles dispersed. At low pH, these groups become protonated and neutral, reducing repulsion and leading to aggregation.

  • High Ionic Strength: High salt concentrations in the buffer can shield the surface charges on the particles, reducing electrostatic repulsion and causing them to aggregate.

  • Conjugation Reactions: During conjugation to proteins or other molecules using chemistries like EDC/NHS, the surface charge of the particles is altered, which can disrupt their colloidal stability.

  • Hydrophobic Interactions: If the core of the Psar18 probe is hydrophobic, attaching proteins can introduce hydrophobic patches that favor aggregation to minimize contact with water.

  • Freeze-Drying: The process of lyophilization can force particles into close proximity, leading to irreversible aggregation if cryoprotectants are not used.

Q2: How can I prevent the aggregation of my this compound probes?

A2: Preventing aggregation is crucial for obtaining reliable experimental results. Here are some strategies:

  • Control the pH: Maintain a pH well above the pKa of the carboxylic acid groups to ensure they remain deprotonated and charged, promoting electrostatic repulsion.

  • Optimize Ionic Strength: Use the lowest salt concentration compatible with your experimental protocol.

  • Use Stabilizers: Passivating or stabilizing agents, such as certain carboxylic acids, can be used to protect colloidal particles from aggregation. In some cases, non-ionic surfactants can provide steric stabilization.

  • Optimize Conjugation Reactions: Carefully control the concentrations of your probe, the molecule to be conjugated, and coupling reagents like EDC to avoid excessive modification of the surface charge. Consider blocking excess reactive groups after conjugation.

  • Sonication: Use sonication to break up temporary aggregates, but be aware that this may not be effective for irreversible aggregation.

  • Use Cryoprotectants: If you need to freeze-dry your probes, use cryoprotectants like sucrose or trehalose to prevent aggregation during the process.

ProblemPotential CauseRecommended Solution
Aggregation Low pHIncrease buffer pH to ensure carboxyl groups are deprotonated and charged.
High salt concentrationDecrease the ionic strength of the buffer.
During/after protein conjugationOptimize reactant concentrations; block excess reactive sites; consider steric stabilizers.
After freeze-thaw cyclesAdd cryoprotectants (e.g., sucrose, trehalose) before freezing.

Troubleshooting Guides

Guide 1: Investigating a Loss of Fluorescence Signal

If you observe a significant drop in your fluorescence signal, this guide will help you determine if the cause is quenching or aggregation.

Troubleshooting_Fluorescence_Loss start Start: Loss of Fluorescence Signal check_visual Visually inspect the sample. Is there visible precipitation or cloudiness? start->check_visual measure_dls Measure particle size (e.g., using Dynamic Light Scattering). check_visual->measure_dls Yes no_aggregation No visible aggregation. check_visual->no_aggregation No aggregation_confirmed Problem is likely Aggregation. measure_dls->aggregation_confirmed Increased size troubleshoot_aggregation Go to Aggregation Troubleshooting Guide. aggregation_confirmed->troubleshoot_aggregation check_lifetime Measure fluorescence lifetime. no_aggregation->check_lifetime lifetime_decreased Lifetime has decreased. check_lifetime->lifetime_decreased lifetime_unchanged Lifetime is unchanged. check_lifetime->lifetime_unchanged dynamic_quenching Problem is likely Dynamic Quenching. lifetime_decreased->dynamic_quenching static_quenching Problem is likely Static Quenching. lifetime_unchanged->static_quenching troubleshoot_quenching Identify and remove the quencher from the buffer/sample. dynamic_quenching->troubleshoot_quenching static_quenching->troubleshoot_quenching

Caption: Troubleshooting workflow for diagnosing fluorescence signal loss.

Experimental Protocols

Protocol: Covalent Conjugation of a Protein to this compound using EDC/NHS Chemistry

This protocol describes the covalent attachment of a protein to the carboxylated surface of this compound probes, with steps to minimize aggregation.

Materials:

  • This compound probes

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Protein to be conjugated (in PBS or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Washing/Storage Buffer: PBS with 0.05% Tween-20 and 0.1% BSA (or other suitable blocking agent)

Procedure:

  • Probe Preparation:

    • Resuspend this compound probes in Activation Buffer. If the stock solution contains sodium azide, wash the probes by centrifugation and resuspension in fresh Activation Buffer.

    • Sonicate the probe solution for 2-5 minutes in a bath sonicator to ensure a monodisperse suspension.

  • Activation of Carboxyl Groups:

    • Add NHS to the probe solution to a final concentration of 5 mM.

    • Add EDC to the probe solution to a final concentration of 5 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups to form a more stable NHS-ester.

  • Protein Conjugation:

    • Immediately after activation, add the protein to be conjugated. The optimal protein-to-probe ratio should be determined empirically.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 100 mM to quench any unreacted NHS-esters.

    • Incubate for 10-15 minutes at room temperature.

  • Washing and Storage:

    • Centrifuge the conjugated probes to pellet them.

    • Carefully remove the supernatant.

    • Resuspend the pellet in Washing/Storage Buffer. This step is critical to remove unreacted protein and reagents and to passivate the surface to prevent aggregation.

    • Repeat the centrifugation and resuspension step two more times.

    • After the final wash, resuspend the conjugated probes in the desired storage buffer and store at 4°C.

EDC_NHS_Chemistry cluster_0 Activation Step cluster_1 Conjugation Step Probe_COOH This compound Activated_Ester Psar18-NHS Ester (Reactive Intermediate) Probe_COOH->Activated_Ester + EDC, NHS EDC EDC NHS NHS Conjugate Psar18-Protein Conjugate (Stable Amide Bond) Activated_Ester->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: Workflow of EDC-NHS chemistry for protein conjugation.

References

Technical Support Center: Troubleshooting Psar18-cooh Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of Psar18-cooh. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this carboxylated phosphatidylserine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the HPLC purification of this compound?

A1: For this compound, a reverse-phase HPLC method is generally the most effective approach. Given its polar head group and long acyl chains, a C18 column is a good starting point.[1][2] A gradient elution with a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent like acetonitrile or methanol is recommended to ensure adequate retention and separation.

Q2: What is the approximate pKa of the carboxyl group on this compound and why is it important?

Q3: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For an acidic compound like this compound, the most probable causes are secondary interactions with the stationary phase or inappropriate mobile phase pH. Refer to the troubleshooting guide below for a detailed breakdown of causes and solutions for peak tailing.

Q4: I am observing poor resolution between my this compound peak and impurities. What steps can I take to improve it?

A4: Poor resolution can be addressed by optimizing several chromatographic parameters. This includes adjusting the mobile phase composition (both the organic solvent and the pH), changing the gradient profile, or selecting a different column. A shallower gradient around the elution time of this compound can often improve separation from closely eluting impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the HPLC purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

A perfect chromatographic peak should be symmetrical, following a Gaussian distribution. Deviations from this ideal shape, such as tailing or fronting, can compromise the accuracy and reproducibility of your purification.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape cluster_tailing Tailing cluster_fronting Fronting start Problem: Poor Peak Shape check_shape Identify Peak Shape: Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting cause_tailing1 Check Mobile Phase pH (Is pH > pKa of this compound?) tailing->cause_tailing1 cause_tailing2 Secondary Interactions (e.g., with silanols) tailing->cause_tailing2 cause_tailing3 Column Overload tailing->cause_tailing3 solution_tailing1 Adjust pH to 2-3 units below pKa (~2.5-3.5) cause_tailing1->solution_tailing1 solution_tailing2 Use end-capped column or add competing base cause_tailing2->solution_tailing2 solution_tailing3 Reduce sample concentration or injection volume cause_tailing3->solution_tailing3 cause_fronting1 Sample Solvent Issue (Stronger than mobile phase) fronting->cause_fronting1 cause_fronting2 Column Overload (Concentration effect) fronting->cause_fronting2 cause_fronting3 Column Collapse fronting->cause_fronting3 solution_fronting1 Dissolve sample in mobile phase cause_fronting1->solution_fronting1 solution_fronting2 Dilute sample cause_fronting2->solution_fronting2 solution_fronting3 Replace column cause_fronting3->solution_fronting3

Caption: Troubleshooting logic for addressing peak tailing and fronting.

Parameter Potential Cause for Tailing Recommended Solution
Mobile Phase pH The mobile phase pH is too close to or above the pKa of this compound, causing partial ionization.Lower the mobile phase pH to at least 1.5-2 units below the pKa. For this compound, a pH of 2.5-3.5 is a good starting point.
Stationary Phase Interactions Secondary interactions between the carboxyl group and active sites (e.g., residual silanols) on the silica-based column.Use a high-purity, end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase.
Column Overload Injecting too much sample mass onto the column.Reduce the injection volume or the concentration of the sample.
Extra-column Effects Excessive tubing length or diameter between the injector, column, and detector.Use tubing with a smaller internal diameter and keep the length to a minimum.
Parameter Potential Cause for Fronting Recommended Solution
Sample Solvent The sample is dissolved in a solvent that is stronger than the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload High concentration of the sample at the column inlet.Dilute the sample before injection.
Column Collapse A void has formed at the head of the column.Replace the column and ensure mobile phase conditions are not causing bed instability.
Issue 2: Poor Resolution

Resolution is the measure of separation between two peaks in a chromatogram. Poor resolution can lead to impure fractions.

Workflow for Improving Resolution

ImproveResolution cluster_optimization Optimization Strategies start Problem: Poor Resolution strategy1 Adjust Mobile Phase Strength start->strategy1 strategy2 Modify Gradient Profile start->strategy2 strategy3 Change Organic Modifier start->strategy3 strategy4 Optimize Temperature start->strategy4 strategy5 Select Different Column start->strategy5 solution1 Decrease initial %B to increase retention strategy1->solution1 solution2 Use a shallower gradient around elution time strategy2->solution2 solution3 Switch between Acetonitrile and Methanol strategy3->solution3 solution4 Increase temperature to decrease viscosity and improve efficiency strategy4->solution4 solution5 Try a different stationary phase (e.g., Phenyl-Hexyl) strategy5->solution5

Caption: Strategies for enhancing chromatographic resolution.

Parameter Strategy for Improvement
Mobile Phase Strength Decrease the initial percentage of the organic solvent (Solvent B) to increase the retention of this compound and potentially improve its separation from earlier eluting impurities.
Gradient Profile After a scouting gradient, develop a shallower gradient around the elution time of this compound. This will increase the separation between closely eluting peaks.
Organic Modifier Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.
Column Chemistry If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for this compound and its impurities.
Temperature Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and potentially sharper peaks and improved resolution. However, be mindful of the thermal stability of this compound.
Issue 3: Variable Retention Times

Inconsistent retention times can make peak identification and fraction collection difficult and indicate a problem with the HPLC system or method.

Potential Cause Troubleshooting Steps
Improper Column Equilibration The column is not fully equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Preparation Inconsistent preparation of the mobile phase, including pH and solvent ratios.
Pump Performance Fluctuations in pump pressure or flow rate due to air bubbles, worn seals, or check valve issues.
Temperature Fluctuations Changes in ambient temperature can affect retention times, especially if a column oven is not used.

Experimental Protocols

Protocol 1: Generic Starting Method for this compound Purification

This protocol provides a starting point for developing a purification method for this compound. Optimization will be required based on the specific impurity profile of your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10-50 µL (depending on sample concentration)

  • Column Temperature: 30 °C

Protocol 2: Column Flushing and Regeneration

Regular column maintenance is crucial for reproducible results and extending column lifetime.

  • To remove strongly retained non-polar compounds:

    • Flush the column with 20 column volumes of your mobile phase B (e.g., Acetonitrile with 0.1% TFA).

    • Flush with 20 column volumes of Isopropanol.

    • Flush with 20 column volumes of Hexane (for highly non-polar contaminants).

    • Return to the working mobile phase by flushing with Isopropanol, then Mobile Phase B, and finally the initial mobile phase conditions.

  • To address potential protein contamination:

    • Flush with a gradient of increasing organic solvent.

    • If necessary, a wash with a solution of Guanidine-HCl or Urea may be effective, but consult the column manufacturer's instructions first.

References

how to reduce background signal with Psar18-cooh

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals during experiments involving Psar18-cooh.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a carboxylated compound likely utilized as a fluorescent probe or as part of a bioconjugation strategy in various experimental assays. The carboxyl group (-COOH) allows for covalent linkage to primary amines on target molecules, such as proteins or antibodies, through amide bond formation. Its applications likely span fluorescence microscopy, flow cytometry, and other immunoassays where specific labeling is required.

Q2: I am observing a high background signal in my experiment with this compound. What are the potential causes?

High background signal can originate from several sources. The primary culprits are typically autofluorescence from the biological sample itself, non-specific binding of the this compound probe to off-target sites, or issues with the experimental protocol such as insufficient blocking or washing.[1][2] A systematic approach is necessary to identify and address the specific cause.

Q3: How can I determine the source of the high background signal?

To pinpoint the source of the high background, it is crucial to include proper controls in your experiment.[1] The most informative control is an unstained sample (cells or tissue that have not been treated with this compound but have undergone all other processing steps).[1]

  • High signal in the unstained sample: This indicates that the background is likely due to autofluorescence from the cells or tissue.[1]

  • Low signal in the unstained sample but high signal in the stained sample: This suggests that the issue is related to the this compound probe, such as non-specific binding, or problems with other reagents used in the staining protocol.

Troubleshooting Guides

Guide 1: Addressing High Background Signal

This guide provides a systematic approach to troubleshooting and reducing high background signals when using this compound.

Step 1: Identify the Source of the Background

As outlined in the FAQs, the first step is to determine if the background is from autofluorescence or from the staining protocol.

Troubleshooting Workflow

cluster_0 Start: High Background Observed cluster_1 Step 1: Identify Source cluster_2 Step 2: Mitigation Strategies start High Background Signal unstained_control Image Unstained Control start->unstained_control background_source High Background in Unstained Control? unstained_control->background_source autofluorescence Address Autofluorescence (See Guide 2) background_source->autofluorescence Yes staining_protocol Optimize Staining Protocol (See Guide 3) background_source->staining_protocol No

Caption: A workflow to diagnose the source of high background signal.

Guide 2: Reducing Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials, which can be a significant source of background noise.

Experimental Protocol: Reducing Autofluorescence with Sodium Borohydride

  • Fixation: After fixation with an aldehyde-based fixative like 4% paraformaldehyde, wash the samples with Phosphate-Buffered Saline (PBS).

  • Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Thoroughly wash the samples three times with PBS for 5 minutes each.

  • Proceed: Continue with your standard staining protocol.

Table 1: Common Autofluorescence Reduction Techniques

MethodDescriptionKey Considerations
Sodium Borohydride Reduces aldehyde-induced autofluorescence.Prepare fresh solution before use.
Sudan Black B A lipophilic dye that quenches autofluorescence from lipofuscin.Can introduce a dark precipitate if not properly dissolved.
Cupric Sulfate Can quench autofluorescence, particularly in tissues with red blood cells.May affect the fluorescence of some dyes.
Photobleaching Exposing the sample to intense light to "bleach" the autofluorescent molecules before imaging.Can also photobleach the target fluorophore if not done carefully.
Guide 3: Optimizing the Staining Protocol to Reduce Non-Specific Binding

If autofluorescence is not the issue, the high background is likely due to non-specific binding of the this compound probe or other reagents.

Key Optimization Steps:

  • Optimize Probe Concentration: Using too high a concentration of the fluorescent probe is a common cause of high background. It is essential to titrate the this compound to find the optimal concentration that provides a good signal-to-noise ratio.

  • Effective Blocking: Blocking non-specific binding sites is a critical step.

  • Thorough Washing: Insufficient washing will result in unbound fluorescent probes remaining in the sample, leading to high background.

Staining Protocol Optimization Workflow

cluster_0 Start: High Background from Staining cluster_1 Step 1: Optimize Probe cluster_2 Step 2: Enhance Blocking cluster_3 Step 3: Improve Washing cluster_4 End: Optimized Protocol start High Background (Non-autofluorescence) titrate Titrate this compound Concentration start->titrate blocking Optimize Blocking Step titrate->blocking washing Increase Wash Steps/ Duration blocking->washing end Low Background Signal washing->end

Caption: A workflow for optimizing the staining protocol.

Experimental Protocol: Optimized Staining

  • Blocking:

    • Prepare a blocking buffer appropriate for your sample. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.

    • Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA).

    • Increase the blocking incubation time to 60 minutes at room temperature.

  • This compound Incubation:

    • Dilute the this compound in the blocking buffer.

    • Perform a titration series to determine the optimal concentration.

  • Washing:

    • After incubation with this compound, increase the number and duration of wash steps. For example, perform three washes with PBS containing 0.1% Tween 20 for 10 minutes each.

Table 2: Blocking Buffer Recommendations

Blocking AgentConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA) 1-5% in PBS30-60 min at RTA common general-purpose blocking agent.
Normal Goat Serum 5-10% in PBS30-60 min at RTUse when the secondary antibody is raised in goat.
Normal Donkey Serum 5-10% in PBS30-60 min at RTUse when the secondary antibody is raised in donkey.

Signaling Pathway Considerations

While the specific signaling pathway involving this compound is not detailed, it is crucial to understand the localization of the target molecule to interpret the staining pattern correctly. The following diagram illustrates a generic signaling pathway to highlight potential areas of probe localization.

Generic Signaling Pathway

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Ligand (e.g., this compound target) receptor Receptor ligand->receptor cascade1 Signaling Cascade 1 receptor->cascade1 cascade2 Signaling Cascade 2 cascade1->cascade2 nucleus Nucleus cascade2->nucleus response Cellular Response nucleus->response

Caption: A generic cell signaling pathway.

By following these troubleshooting guides and optimizing your experimental protocol, you can effectively reduce background signals and improve the quality of your data when working with this compound.

References

Technical Support Center: Troubleshooting Psar18-cooh Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psar18-cooh. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a research compound with a carboxylic acid moiety. Compounds with this and other reactive chemical groups can sometimes lead to false positives or negatives in biological assays through various interference mechanisms.[1][2] It is crucial to differentiate between genuine biological activity and assay artifacts.[2]

Q2: What are the common types of assay interference observed with compounds like this compound?

Common interference mechanisms include compound aggregation, inherent fluorescence, reactivity with assay reagents (especially those with thiol groups), and inhibition of reporter enzymes like luciferase.[1][3] These interferences can be reproducible and concentration-dependent, mimicking true biological activity.

Q3: How can I proactively identify if this compound is an assay interference compound?

Identifying interference early can save significant time and resources. Strategies include performing counter-screens, searching literature for related compound scaffolds, and utilizing computational tools to predict Pan-Assay Interference Compounds (PAINS).

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in my primary assay.

This could be due to compound instability or solubility issues.

Troubleshooting Steps:

  • Assess Compound Stability: Determine the stability of this compound in your assay buffer over the experiment's duration.

  • Evaluate Solubility: Poor solubility can lead to compound precipitation. Consider using a control compound with known solubility characteristics for comparison.

  • Incorporate Detergents: The addition of a non-ionic detergent, such as Triton X-100, to the assay buffer can help mitigate issues arising from compound aggregation.

Issue 2: this compound shows activity in a fluorescence-based assay, but not in an orthogonal assay.

This suggests that the compound's intrinsic fluorescence might be interfering with the assay readout.

Troubleshooting Steps:

  • Fluorescence Quenching Counter-Screen: Perform a counter-screen to specifically assess for fluorescence interference.

  • Test in Buffer Alone: Evaluate the signal of this compound in the assay buffer without the biological target to see if it produces a false-positive signal.

  • Utilize Orthogonal Assays: Confirm initial findings using a non-fluorescence-based method to ensure the observed activity is target-specific.

Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase reporter enzyme, a common cause of false positives in luciferase-based assays.

Methodology:

  • Prepare a standard solution of recombinant luciferase enzyme in a suitable buffer.

  • Create a serial dilution of this compound.

  • In a 96-well plate, add the luciferase solution to each well.

  • Add the this compound dilutions to the wells. Include a known luciferase inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubate for a predetermined time at room temperature.

  • Add the luciferin substrate and measure the resulting luminescence using a plate reader.

  • A decrease in luminescence in the presence of this compound, similar to the positive control, indicates direct inhibition of the luciferase enzyme.

Protocol 2: Thiol-Reactivity Assessment

Objective: To assess if this compound reacts with thiol groups, which can be problematic in assays containing reagents like dithiothreitol (DTT) or proteins with reactive cysteine residues.

Methodology:

  • Prepare your primary assay buffer with and without a thiol-scavenging agent like DTT (typically 1-5 mM).

  • Run your standard assay with this compound under both conditions.

  • A significant difference in the compound's activity between the two conditions suggests potential thiol reactivity.

  • For a more direct assessment, a thiol-based probe assay can be employed where a fluorescent adduct is formed upon reaction with a thiol-containing molecule. A reduction in fluorescence in the presence of this compound would indicate it is scavenging the thiol probe.

Data Presentation

Table 1: Summary of Potential this compound Assay Interferences and Mitigation Strategies

Interference MechanismPotential CauseRecommended Action
Compound Aggregation Poor solubility of this compound.Add non-ionic detergents (e.g., Triton X-100) to the assay buffer.
Fluorescence Intrinsic fluorescent properties of this compound.Perform a fluorescence-quenching counter-screen.
Luciferase Inhibition Direct interaction of this compound with the luciferase enzyme.Conduct a luciferase inhibition counter-screen.
Redox Activity This compound undergoes redox cycling, generating reactive oxygen species.Test the compound's activity with and without a strong reducing agent like DTT.
Thiol Reactivity Covalent modification of thiol groups in assay reagents or target proteins.Include scavenging reagents like DTT in the assay buffer and perform thiol-probe assays.

Visual Guides

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Outcome A This compound Shows Activity B Is the assay fluorescence-based? A->B C Run Fluorescence Counter-Screen B->C Yes D Is the assay luciferase-based? B->D No C->D No Signal G Interference Identified C->G Signal Detected E Run Luciferase Inhibition Assay D->E Yes F Assess Thiol Reactivity D->F No E->F No Inhibition E->G Inhibition Observed F->G Reactivity Observed H True Positive (Proceed with Orthogonal Assay) F->H No Reactivity

Caption: Troubleshooting workflow for suspected this compound assay interference.

cluster_pathway Potential Interference Pathways cluster_mech Mechanisms cluster_assay Assay Components cluster_result Result P This compound M1 Aggregation P->M1 M2 Fluorescence P->M2 M3 Enzyme Inhibition (e.g., Luciferase) P->M3 M4 Redox Cycling P->M4 A1 Target Protein M1->A1 non-specific binding A2 Reporter System M2->A2 signal interference M3->A2 direct inhibition A3 Buffer Reagents M4->A3 reactivity R False Positive/ False Negative A1->R A2->R A3->R

Caption: Signaling pathways of common assay interference mechanisms.

References

Technical Support Center: Optimizing Buffer Conditions for Psar18-cooh

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Psar18-cooh. Given that this compound possesses a carboxyl group, special attention is paid to the principles governing the stability and solubility of carboxylated proteins.

Frequently Asked Questions (FAQs)

Q1: Why is buffer optimization critical for a carboxylated molecule like this compound?

A1: Buffer conditions, particularly pH and ionic strength, are crucial for maintaining the stability, solubility, and activity of proteins.[1][2][3] For a molecule with a carboxyl group (-COOH), the pH of the buffer determines the protonation state of this group and other ionizable residues. This affects the protein's overall net charge, which in turn influences protein-protein interactions, solubility, and potential for aggregation.[1][4] Optimizing the buffer helps to prevent precipitation, denaturation, and loss of function during purification, storage, and experimental use.

Q2: How do I select a starting buffer for my experiments with this compound?

A2: A good starting point is to select a buffer system with a pKa value within ±1 pH unit of your desired experimental pH. This ensures effective buffering capacity. Many experiments are initially performed at a physiological pH of around 7.4, for which buffers like Phosphate-Buffered Saline (PBS), HEPES, or Tris-HCl are common choices. However, the ideal pH depends on the isoelectric point (pI) of this compound. To maintain solubility, it is often best to work at a pH at least one unit away from the protein's pI.

Q3: What is the isoelectric point (pI) and how does it affect this compound?

A3: The isoelectric point (pI) is the specific pH at which a protein has no net electrical charge. At a pH below its pI, this compound will have a net positive charge, and at a pH above its pI, it will have a net negative charge. Proteins are often least soluble at their pI because the lack of net charge reduces electrostatic repulsion between molecules, which can lead to aggregation and precipitation. Therefore, determining the pI of this compound is a key step in designing an effective buffer.

Q4: How does salt concentration (ionic strength) impact the stability of this compound?

A4: Salt concentration, or ionic strength, plays a significant role in protein stability. At low concentrations, adding salt can increase solubility ("salting in") by shielding charged residues and reducing non-specific electrostatic interactions that can lead to aggregation. However, excessively high salt concentrations can lead to precipitation by competing for water molecules, a phenomenon known as "salting out". The optimal salt concentration, typically using NaCl or KCl, must be determined empirically and often falls within the 50-150 mM range for general stability.

Q5: Are there common additives that can help stabilize this compound?

A5: Yes, several types of additives can enhance protein stability. Common examples include:

  • Stabilizers: Agents like glycerol (5-20%), sucrose, or L-arginine can help stabilize protein structure and prevent aggregation.

  • Reducing Agents: To prevent oxidation and the formation of unwanted disulfide bonds between cysteine residues, reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often included at concentrations of 1-10 mM.

  • Chelating Agents: If your protein is sensitive to metal-catalyzed oxidation or degradation by metalloproteases, a chelating agent like EDTA can be beneficial.

Troubleshooting Guide

Problem: My this compound is precipitating out of solution.

  • Possible Cause 1: pH is too close to the pI.

    • Solution: Your protein may be aggregating because the buffer pH is near its isoelectric point (pI), where it is least soluble. Try adjusting the buffer pH to be at least 1-1.5 units above or below the theoretical pI of this compound. This will increase the net charge and electrostatic repulsion between molecules.

  • Possible Cause 2: Suboptimal Ionic Strength.

    • Solution: The salt concentration may be too low or too high. Low ionic strength can fail to screen charges, leading to aggregation, while very high concentrations can cause "salting out". Perform a salt screen by preparing aliquots of your protein in buffers with varying NaCl concentrations (e.g., 25 mM, 100 mM, 250 mM, 500 mM) to find the optimal level for solubility.

  • Possible Cause 3: High Protein Concentration.

    • Solution: Highly concentrated protein solutions are more prone to aggregation. Try diluting the protein to a lower concentration. If a high concentration is necessary for downstream applications, you may need to screen for stabilizing additives like glycerol or arginine.

Problem: I am observing a loss of biological activity for this compound.

  • Possible Cause 1: Incorrect pH.

    • Solution: The buffer pH may be outside the optimal range for the protein's activity. Even if the protein is soluble, an unfavorable pH can cause conformational changes that lead to inactivation. Review the literature for similar proteins or perform a pH activity assay across a range of buffer systems to find the optimal pH.

  • Possible Cause 2: Buffer Component Interference.

    • Solution: Certain buffer components can interfere with protein function. For example, phosphate can inhibit kinase activity, and Tris buffers are highly temperature-sensitive, meaning the pH can shift significantly when moved from room temperature to 4°C. Ensure your chosen buffer is compatible with your specific assay and experimental conditions.

Problem: My experimental results with this compound are not reproducible.

  • Possible Cause 1: Buffer Instability or Variability.

    • Solution: Ensure you are using freshly prepared buffers for all experiments, as buffer degradation or pH changes upon storage can affect results. When preparing buffers, always pH the solution at the temperature at which you will be performing the experiment, especially when using temperature-sensitive buffers like Tris.

  • Possible Cause 2: Protein Aggregation Over Time.

    • Solution: this compound may be slowly aggregating in your current buffer, even if not immediately visible. This can lead to variability in the concentration of active, monomeric protein. Analyze your sample with techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect aggregates. If present, re-optimize the buffer with different salts, pH, or stabilizing additives.

Experimental Protocols & Data

Protocol 1: Systematic Buffer Screening for this compound

This protocol describes a systematic approach to screen multiple buffer conditions to identify the optimal formulation for this compound solubility and stability.

Methodology:

  • Preparation: Prepare a stock solution of purified this compound at a known concentration in a minimal, neutral buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4).

  • Buffer Matrix Design: Create a matrix of different buffer conditions in a 96-well plate format. Vary the following parameters:

    • Buffer Type & pH: Select a range of buffers to cover a wide pH spectrum (e.g., Acetate pH 4.5-5.5, MES pH 5.5-6.5, HEPES pH 7.0-8.0, Tris pH 8.0-9.0).

    • Salt Concentration: For each buffer, test a range of NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

  • Sample Preparation: Add a small, equal amount of the this compound stock solution to each well of the 96-well plate containing the buffer matrix.

  • Incubation & Analysis:

    • Incubate the plate under desired storage conditions (e.g., 4°C or room temperature).

    • Visually inspect for precipitation immediately and after 24 hours.

    • Measure absorbance at 340 nm or 600 nm to quantify turbidity/aggregation.

    • (Optional) Use more advanced techniques like Dynamic Light Scattering (DLS) to assess the size distribution and aggregation state of the protein in the most promising conditions.

  • Data Interpretation: Identify the buffer conditions (pH, salt concentration) that result in the lowest turbidity and minimal change in particle size over time.

Data Summary Tables

The following tables show example data from a systematic buffer screen.

Table 1: Turbidity (Absorbance at 340 nm) after 24h Incubation Lower values indicate higher solubility.

Buffer (50 mM)pH0 mM NaCl50 mM NaCl150 mM NaCl300 mM NaCl
Sodium Acetate5.00.4510.2130.1540.189
MES6.00.1120.0540.021 0.045
HEPES7.00.0880.0410.0330.062
Tris-HCl8.00.2340.1050.0760.115

Table 2: Average Particle Diameter (nm) via DLS after 24h Incubation Values close to the expected monomer size indicate higher stability.

Buffer (50 mM)pH0 mM NaCl50 mM NaCl150 mM NaCl300 mM NaCl
Sodium Acetate5.0>1000 nm350 nm150 nm210 nm
MES6.0120 nm25 nm10.5 nm 18 nm
HEPES7.080 nm22 nm15 nm35 nm
Tris-HCl8.0>500 nm180 nm95 nm140 nm

Visual Guides & Workflows

Buffer_Optimization_Workflow start Start: Purified This compound pI_calc Determine pI (Theoretical or Experimental) start->pI_calc initial_screen Initial Screen: - pH (away from pI) - Salt (e.g., 150 mM NaCl) pI_calc->initial_screen assess_sol Assess Solubility (Visual, Turbidity) initial_screen->assess_sol precip Precipitation? assess_sol->precip fine_tune Fine-Tuning Screen: - Vary pH +/- 1 unit - Vary [Salt] 25-500 mM precip->fine_tune Yes assess_stab Assess Stability (DLS, SEC, Activity Assay) precip->assess_stab No fine_tune->assess_stab stable Stable & Active? assess_stab->stable additives Additive Screen: (Glycerol, Arginine, etc.) stable->additives No final_buffer Optimal Buffer Condition Identified stable->final_buffer Yes additives->assess_stab

Caption: A systematic workflow for optimizing buffer conditions for this compound.

Precipitation_Troubleshooting problem Problem: This compound Precipitation check_ph Check pH vs. pI problem->check_ph check_salt Check [Salt] problem->check_salt check_conc Check Protein Concentration problem->check_conc adjust_ph Action: Adjust pH >1 unit away from pI check_ph->adjust_ph Is pH ≈ pI? adjust_salt Action: Screen [Salt] (e.g., 50-300 mM) check_salt->adjust_salt Is [Salt] low/high? adjust_conc Action: - Dilute Protein - Add Stabilizers (e.g., Glycerol) check_conc->adjust_conc Is [Protein] high?

Caption: A logical guide for troubleshooting this compound precipitation issues.

Carboxyl_Group_pH_Effect cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) low_ph_protein This compound low_ph_charge Net Charge: Neutral or Positive (Repulsion may decrease) low_ph_protein->low_ph_charge Protonated high_ph_protein Psar18-COO⁻ high_ph_charge Net Charge: Negative (Repulsion increases solubility) high_ph_protein->high_ph_charge Deprotonated

Caption: Effect of pH on the ionization state of the carboxyl group on this compound.

References

Validation & Comparative

The Ascendancy of Polysarcosine: A Comparative Efficacy Analysis of Psar18-cooh vs. PEG-based Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the pursuit of enhanced therapeutic efficacy and safety is paramount. In the realm of bioconjugation, particularly for antibody-drug conjugates (ADCs), the choice of a hydrophilic linker is a critical determinant of a drug's pharmacokinetic profile, stability, and immunogenicity. While polyethylene glycol (PEG) has long been the industry standard, concerns over its immunogenicity and non-biodegradability have catalyzed the exploration of alternatives. This guide provides an objective comparison of Psar18-cooh, a polysarcosine (pSar)-based linker, with traditional PEG-based linkers, supported by preclinical experimental data.

Polysarcosine, a polymer of the endogenous amino acid sarcosine, has emerged as a promising alternative to PEG, offering comparable or even superior properties for drug delivery applications.[1][2] this compound, an 18-unit polysarcosine chain functionalized with a carboxylic acid group for conjugation, embodies the advantages of this novel class of linkers. This guide will delve into a head-to-head comparison of the efficacy of pSar- and PEG-based linkers in the context of ADCs, focusing on key performance metrics such as in vitro cytotoxicity, in vivo anti-tumor activity, and pharmacokinetics.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies comparing the performance of ADCs constructed with pSar-based linkers versus those with PEG-based linkers.

Performance MetricThis compound (or pSar-based ADC)PEG-based ADC (Comparable)Key Findings & Significance
In Vitro Cytotoxicity (IC50) Sub-nanomolar IC50s in various HER2-expressing cell lines (e.g., SKBR-3: 0.18 ± 0.04 nM; NCI-N87: 0.20 ± 0.05 nM)[3]While direct head-to-head IC50 data with a comparable PEG-ADC was not available in the reviewed literature, pSar-ADCs demonstrate potent, target-specific cytotoxicity.The potent in vitro activity of the pSar-ADC establishes its ability to effectively deliver the cytotoxic payload to target cells.
In Vivo Anti-tumor Activity Complete tumor regression in a BT-474 breast cancer mouse model (single 2.5 mg/kg dose)[4]Delayed tumor growth, but no complete remission at the same dose[4]The superior in vivo efficacy of the pSar-ADC suggests enhanced tumor accumulation and therapeutic effect, potentially due to its improved pharmacokinetic profile.
Pharmacokinetics (Clearance Rate) 38.9 mL/day/kg for ADC-PSAR12 in Sprague-Dawley rats47.3 mL/day/kg for ADC-PEG12 in Sprague-Dawley ratsThe lower clearance rate of the pSar-ADC indicates a longer circulation half-life, which can lead to greater drug exposure at the tumor site.
Immunogenicity Considered non-immunogenicCan elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) and potential hypersensitivity reactionsThe non-immunogenic nature of polysarcosine is a significant advantage, mitigating the risk of reduced efficacy and adverse events upon repeated administration.
Biodegradability BiodegradableNon-biodegradableThe biodegradability of pSar addresses concerns about the potential long-term accumulation and toxicity associated with non-biodegradable polymers like PEG.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of an ADC.

  • Cell Seeding: Target cancer cells (e.g., BT-474 for HER2-targeted ADCs) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pSar-ADC, PEG-ADC, unconjugated antibody (as a negative control), and free cytotoxic payload (as a positive control).

  • Incubation: The plates are incubated for a period of 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the ADC that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft mouse model to evaluate the anti-tumor efficacy of an ADC.

  • Xenograft Model Establishment: Female immunodeficient mice (e.g., SCID or nude mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., BT-474). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing: Mice are randomized into different treatment groups (e.g., vehicle control, pSar-ADC, PEG-ADC, unconjugated antibody). The ADCs and control articles are administered intravenously (i.v.) via the tail vein at a specified dose and schedule (e.g., a single dose of 2.5 mg/kg).

  • Tumor and Body Weight Measurement: Tumor volume and the body weight of the mice are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. The data is often presented as the mean tumor volume ± standard error of the mean (SEM) over time.

Pharmacokinetic Analysis

This protocol describes the evaluation of the pharmacokinetic profile of an ADC in an animal model.

  • Animal Model and Dosing: Healthy rodents (e.g., Sprague-Dawley rats) are administered a single intravenous dose of the pSar-ADC or PEG-ADC.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) via a cannulated vein or through sparse sampling.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Quantification of ADC: The concentration of the total antibody or the conjugated ADC in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of an antibody-drug conjugate and a typical experimental workflow for its evaluation.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC ADC Administration (pSar- or PEG-linker) Binding 1. Binding to Tumor Antigen ADC->Binding Circulation TumorCell Tumor Cell (Antigen Overexpression) Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome 3. Lysosomal Trafficking Internalization->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease Apoptosis 5. Induction of Apoptosis PayloadRelease->Apoptosis

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Determine IC50 PK Pharmacokinetic Study (Rodent Model) Determine Clearance, Half-life Cytotoxicity->PK Efficacy Tumor Growth Inhibition (Xenograft Model) Assess Anti-tumor Activity PK->Efficacy Analysis Comparative Analysis pSar-ADC vs. PEG-ADC Efficacy->Analysis

Caption: Experimental workflow for ADC efficacy comparison.

References

Polysarcosine-Based Drug Delivery: A Comparative Analysis of Psar18-COOH as a PEG Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of targeted drug delivery systems with enhanced efficacy and reduced side effects is a paramount objective. While Poly(ethylene glycol) (PEG) has long been the industry standard for improving the pharmacokinetic properties of therapeutic molecules, concerns regarding its immunogenicity and non-biodegradability have prompted the exploration of alternatives. This guide provides a comprehensive comparison of Polysarcosine (pSar), specifically in the context of Psar18-COOH, with traditional PEG linkers, supported by experimental data to validate its specificity and performance in drug delivery.

This compound is a derivative of Polysarcosine (pSar), a biodegradable and non-immunogenic polymer, featuring a terminal carboxylic acid group for conjugation to therapeutic payloads. In the realm of drug delivery, the "specificity" of a polymer-drug conjugate is its ability to selectively accumulate in target tissues while minimizing exposure to healthy, off-target cells. This specificity is primarily dictated by a targeting ligand (e.g., an antibody); however, the polymer itself plays a crucial role in influencing the conjugate's biodistribution, circulation half-life, and potential for non-specific uptake.

Comparative Performance: Polysarcosine vs. PEG

Experimental evidence suggests that polysarcosine can be a superior alternative to PEG in several key aspects of drug delivery. Studies directly comparing pSar-drug conjugates to their PEGylated counterparts have demonstrated notable advantages for the pSar platform.

A key study comparing a pSar-interferon (PSar-IFN) conjugate to a PEG-interferon (PEG-IFN) conjugate revealed that PSar-IFN not only retains higher in vitro activity but also exhibits greater accumulation in tumor sites upon systemic administration.[1][2][3][4] Furthermore, the pSar conjugate was found to be significantly more potent in inhibiting tumor growth and elicited a considerably lower antibody response in mice compared to the PEG-IFN conjugate.[1] This reduced immunogenicity is a critical advantage, as pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance and reduced efficacy of PEGylated drugs.

In the context of antibody-drug conjugates (ADCs), the polymer's ability to mask the hydrophobicity of the payload is crucial for maintaining favorable pharmacokinetics. Research on polysarcosine-based ADC drug-linker platforms has shown that pSar can efficiently shield the hydrophobic drug, allowing for a higher drug-to-antibody ratio (DAR) without the aggregation and rapid clearance issues often associated with highly loaded ADCs. Notably, at an equivalent polymer length, pSar has demonstrated superior shielding properties compared to PEG, leading to improved anti-tumor activity.

The biodegradability of polysarcosine into the natural amino acid sarcosine further distinguishes it from the non-biodegradable PEG, mitigating concerns about long-term tissue accumulation.

Quantitative Comparison of pSar- and PEG-Drug Conjugates

Performance MetricPolysarcosine (pSar) ConjugatePoly(ethylene glycol) (PEG) ConjugateKey Findings
In Vitro Activity (IC50) Lower IC50 (higher potency) in some studiesStandard benchmark for in vitro potencyPSar-IFN was found to be slightly more potent than PEG-IFN in inhibiting tumor cell proliferation.
Tumor Accumulation Higher accumulation in tumor sitesLower accumulation in tumor sitesPSar-IFN accumulated more in tumor sites after systemic administration than PEG-IFN.
Circulation Half-Life Comparable to PEGEstablished long-circulating propertiesBoth pSar and PEG significantly prolong the circulation half-life of conjugated proteins.
Immunogenicity Significantly lower antibody formationCan elicit anti-PEG antibodiesPSar-IFN incurred less anti-IFN IgG in plasma after multiple administrations compared to PEG-IFN.
Hydrophobicity Masking More efficient at equal polymer lengthLess efficient at equal polymer lengthpSar provides better shielding properties than PEG, allowing for higher drug loading in ADCs.
Biodegradability BiodegradableNon-biodegradablepSar degrades into the endogenous amino acid sarcosine.

Experimental Protocols

To ensure objective comparison and validation of a novel polymer-drug conjugate like one derived from this compound, a series of standardized in vitro and in vivo experiments are essential.

Protocol 1: Conjugation of a Therapeutic Payload to this compound

This protocol describes a general method for conjugating a protein-based therapeutic to the carboxylic acid group of this compound using carbodiimide chemistry.

  • Activation of this compound: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide, DMF). Add N-Hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a 1:1.2:1.2 molar ratio. Allow the reaction to proceed at room temperature for 4-6 hours to form the NHS-activated pSar.

  • Purification of Activated pSar: Precipitate the activated pSar by adding cold diethyl ether and centrifuge to collect the product. Wash the pellet with cold diethyl ether to remove unreacted reagents. Dry the activated pSar under vacuum.

  • Conjugation to Protein: Dissolve the therapeutic protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add the activated pSar to the protein solution at a desired molar excess. Allow the reaction to proceed at 4°C overnight with gentle stirring.

  • Purification of the Conjugate: Purify the pSar-protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unconjugated protein and excess pSar.

  • Characterization: Characterize the conjugate using SDS-PAGE to confirm the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry to determine the average number of pSar chains conjugated per protein molecule.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the drug conjugate on target cancer cells.

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the pSar-drug conjugate, the corresponding PEG-drug conjugate, and the unconjugated drug. Add the treatments to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the drug concentration.

Protocol 3: In Vivo Biodistribution Study

This study evaluates the accumulation of the drug conjugate in different organs and the tumor.

  • Radiolabeling: Label the pSar-drug conjugate and the PEG-drug conjugate with a radioisotope (e.g., Iodine-125 or a chelator for a metallic radionuclide like Indium-111).

  • Animal Model: Use tumor-bearing mice (e.g., xenograft models).

  • Administration: Inject the radiolabeled conjugates intravenously into the mice.

  • Tissue Harvesting: At various time points (e.g., 24, 48, 72 hours) post-injection, euthanize the mice and harvest tumors and major organs (liver, spleen, kidneys, heart, lungs).

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of targeting efficiency and off-target accumulation.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

PolymerDrugConjugate Figure 1. General Structure of a Polymer-Drug Conjugate cluster_Conjugate Polymer-Drug Conjugate Polymer Polymer Backbone (e.g., Psar18) - Enhances solubility - Prolongs circulation - Provides stealth effect Linker Linker - Covalent bond Polymer->Linker Connected via Drug Therapeutic Payload - Cytotoxic agent Linker->Drug Carries TargetingLigand Targeting Ligand (Optional, e.g., Antibody) - Confers specificity TargetingLigand->Polymer Attached to polymer

Figure 1. General Structure of a Polymer-Drug Conjugate (Within 100 characters)

ExperimentalWorkflow Figure 2. Workflow for Comparing pSar- vs. PEG-Drug Conjugate Specificity cluster_Synthesis 1. Conjugate Synthesis & Characterization cluster_InVitro 2. In Vitro Specificity Assessment cluster_InVivo 3. In Vivo Validation cluster_Analysis 4. Comparative Analysis pSar_conjugate Synthesize Psar18-Drug Conjugate Characterization Characterize both conjugates (e.g., DAR, purity) pSar_conjugate->Characterization PEG_conjugate Synthesize PEG-Drug Conjugate PEG_conjugate->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT on target vs. non-target cells) Characterization->Cytotoxicity Uptake Cellular Uptake Study (e.g., Flow Cytometry) Cytotoxicity->Uptake Biodistribution Biodistribution Study (Tumor vs. Off-target organs) Uptake->Biodistribution Efficacy Therapeutic Efficacy Study (Tumor growth inhibition) Biodistribution->Efficacy Analysis Compare: - IC50 values - %ID/g in tissues - Tumor regression - Immunogenicity Efficacy->Analysis

Figure 2. Workflow for Comparing pSar- vs. PEG-Drug Conjugate Specificity (Within 100 characters)

References

A Comparative Guide to Carboxylic Acid Probes for Peroxynitrite Detection: Featuring Psar18-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and oxidative stress, the detection of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) is paramount to unraveling disease mechanisms and developing novel therapeutics. Fluorescent probes have emerged as indispensable tools for the real-time and sensitive detection of these transient species in biological systems. This guide provides a comparative analysis of a novel carboxylic acid-containing probe, Psar18-cooh, with other established fluorescent probes for peroxynitrite, offering insights into their performance based on experimental data.

Disclaimer: this compound is a hypothetical fluorescent probe with rationally designed characteristics for the purpose of this comparative guide. Its properties are based on the common features of advanced fluorescent probes for peroxynitrite.

Performance Comparison of Peroxynitrite Probes

The selection of an appropriate fluorescent probe is critical for the successful monitoring of peroxynitrite. The following table summarizes the key performance indicators of Psar1e8-cooh and three other well-established peroxynitrite probes: HKGreen-2, a green-emitting probe; Red-PN, a red-emitting probe; and 4-MB, a ratiometric probe.

FeatureThis compound (Hypothetical)HKGreen-2Red-PN4-MB (Ratiometric)
Fluorophore Core Coumarin DerivativeBODIPYRhodamine4-Methylumbelliferone
Recognition Moiety Boronate EsterKetoneHydrazideAryl Boronate
Excitation (λex, nm) 405~488~560~340 / ~405
Emission (λem, nm) 465~516~585~385 / ~450
Quantum Yield (Φ) ~0.02 (off) to ~0.55 (on)Low (off) to Moderate (on)Low (off) to High (on)Ratiometric Change
Detection Limit 15 nMNot specified4.3 nM[1]Not specified
Response Time < 30 secondsMinutes< 5 seconds[1]Minutes
Selectivity High for ONOO⁻ over other ROS/RNSHigh for ONOO⁻High for ONOO⁻High for ONOO⁻
Key Advantage Carboxylic acid group for potential bioconjugationHigh sensitivity and selectivityRapid response and red emission for reduced cellular autofluorescenceRatiometric detection minimizes interference from environmental factors

Signaling Pathway: Peroxynitrite Formation and Detection

Peroxynitrite is a potent oxidant formed from the rapid reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻). Its overproduction is implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation. Fluorescent probes are designed to specifically react with peroxynitrite, leading to a detectable change in their fluorescence properties.

Peroxynitrite_Pathway Cellular Peroxynitrite Formation and Probe Activation cluster_stress Cellular Stress cluster_ROS_RNS Radical Generation cluster_detection Probe Detection Inflammation Inflammation NOS Nitric Oxide Synthase (NOS) Inflammation->NOS Mitochondrial_Dysfunction Mitochondrial Dysfunction Superoxide Superoxide (O₂•⁻) Mitochondrial_Dysfunction->Superoxide NO Nitric Oxide (•NO) NOS->NO NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->Superoxide Probe_off Fluorescent Probe (e.g., this compound) (Non-fluorescent) Probe_on Activated Probe (Fluorescent) Probe_off->Probe_on Activation Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Peroxynitrite->Probe_off Reaction

Caption: Cellular pathways leading to peroxynitrite formation and its detection by a fluorescent probe.

Experimental Workflow for Probe Evaluation

The evaluation of a new fluorescent probe for peroxynitrite typically involves a series of in vitro and cell-based assays to characterize its performance. The following diagram outlines a general experimental workflow.

Experimental_Workflow Workflow for Peroxynitrite Probe Evaluation cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays Synthesis Probe Synthesis & Purification Photophysical Photophysical Properties (Absorbance, Emission, Quantum Yield) Synthesis->Photophysical Titration Titration with Peroxynitrite (Sensitivity & Detection Limit) Photophysical->Titration Selectivity Selectivity Assay (vs. other ROS/RNS) Titration->Selectivity Kinetics Response Time Measurement Selectivity->Kinetics Cytotoxicity Cytotoxicity Assay Kinetics->Cytotoxicity Cell_Loading Cell Loading & Imaging Cytotoxicity->Cell_Loading Endogenous_Detection Detection of Endogenous ONOO⁻ (e.g., LPS/IFN-γ stimulation) Cell_Loading->Endogenous_Detection Exogenous_Detection Detection of Exogenous ONOO⁻ (e.g., SIN-1 treatment) Cell_Loading->Exogenous_Detection

Caption: A general experimental workflow for the characterization and validation of a new peroxynitrite probe.

Experimental Protocols

In Vitro Evaluation of Peroxynitrite Probes

1. Determination of Photophysical Properties:

  • Materials: Fluorescent probe stock solution (1 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Prepare a working solution of the probe (e.g., 10 µM) in PBS.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

    • Record the fluorescence emission spectrum using a spectrofluorometer with excitation at λ_abs to determine the maximum emission wavelength (λ_em).

    • Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

2. Peroxynitrite Titration and Determination of Detection Limit:

  • Materials: Probe working solution (10 µM in PBS), freshly prepared peroxynitrite solution of known concentration.

  • Procedure:

    • To a series of cuvettes containing the probe working solution, add increasing concentrations of peroxynitrite (e.g., 0-100 µM).

    • After a short incubation period (e.g., 5 minutes), record the fluorescence intensity at λ_em.

    • Plot the fluorescence intensity as a function of peroxynitrite concentration.

    • The detection limit is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

3. Selectivity Assay:

  • Materials: Probe working solution (10 µM in PBS), stock solutions of various reactive oxygen and nitrogen species (e.g., H₂O₂, •OH, O₂•⁻, NO, HClO).

  • Procedure:

    • To separate cuvettes containing the probe working solution, add a high concentration (e.g., 100 µM) of each interfering species.

    • Add peroxynitrite (e.g., 20 µM) to a separate cuvette as a positive control.

    • Incubate for a defined period and measure the fluorescence intensity at λ_em.

    • Compare the fluorescence response of the probe to peroxynitrite with its response to other ROS/RNS.

Cellular Imaging of Peroxynitrite

1. Cell Culture and Loading:

  • Materials: Adherent cells (e.g., RAW 264.7 macrophages), cell culture medium, fluorescent probe stock solution (1 mM in DMSO), Hoechst 33342 for nuclear staining (optional).

  • Procedure:

    • Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

2. Imaging of Endogenous Peroxynitrite:

  • Materials: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to stimulate endogenous peroxynitrite production.

  • Procedure:

    • Treat the probe-loaded cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 ng/mL) for several hours to induce nitric oxide and superoxide production.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe.

3. Imaging of Exogenous Peroxynitrite:

  • Materials: Peroxynitrite donor such as 3-morpholinosydnonimine (SIN-1).

  • Procedure:

    • Treat the probe-loaded cells with SIN-1 (e.g., 100 µM) for a short period (e.g., 30 minutes).

    • Image the cells using a fluorescence microscope.

4. Image Analysis:

  • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

  • Compare the fluorescence intensity between control and treated groups to determine the relative change in peroxynitrite levels.

References

Polysarcosine (pSar) vs. PEG Linkers: A Comparative Guide for Drug Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the efficacy and safety of therapeutic molecules like antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have spurred the development of innovative alternatives. This guide provides an objective comparison of Psar18-cooh, a polysarcosine (pSar)-based linker, with traditional PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for bioconjugation needs.

Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a leading alternative to PEG.[1] It shares many of the desirable physicochemical properties of PEG, including high water solubility and a large hydrodynamic volume, while being biodegradable and demonstrating reduced immunogenicity.[1][2]

Performance Comparison: this compound vs. PEG Linkers

Experimental data from head-to-head studies demonstrate that pSar-based linkers can offer comparable or even superior performance to PEG linkers in the context of ADCs. Polysarcosine can more effectively mask the hydrophobicity of the payload, enabling higher drug loading with favorable physicochemical properties.[1][3]

Performance MetricPolysarcosine (pSar) Linker (e.g., this compound)PEG LinkerKey Findings
Drug-to-Antibody Ratio (DAR) High DAR (e.g., 8) achievable with good physicochemical properties.High DAR often leads to aggregation and poor pharmacokinetics.pSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading.
In Vitro Cytotoxicity Comparable or slightly higher potency in some studies.Standard benchmark for in vitro potency.pSar-conjugated ADCs maintain high cytotoxic activity against target cells.
Pharmacokinetics (PK) Improved PK profiles, with clearance rates approaching that of the native antibody, even at high DAR.High DAR often leads to rapid clearance.The hydrophilic nature of pSar contributes to better in vivo stability and circulation times.
In Vivo Efficacy Enhanced antitumor activity in preclinical models, with complete tumor regressions observed in some cases.Efficacy is often limited by the lower achievable DAR and poorer PK.The improved PK and higher DAR of pSar-ADCs can translate to superior in vivo performance.
Immunogenicity Considered non-immunogenic; elicits significantly fewer anti-drug antibodies.Can elicit anti-PEG antibodies, leading to accelerated blood clearance and reduced efficacy.pSar offers a significant advantage in reducing the potential for immune responses against the linker.

Experimental Controls

When conducting experiments with this compound conjugated molecules, the following controls are recommended:

  • Positive Controls:

    • The unconjugated, free drug to establish its baseline potency.

    • An ADC of the same antibody and drug, but with a well-characterized PEG linker to serve as a benchmark.

    • A clinically approved ADC with a similar mechanism of action.

  • Negative Controls:

    • The unconjugated antibody to control for any non-specific effects of the antibody itself.

    • An ADC constructed with a non-cleavable linker to ensure that the cytotoxic effect is dependent on drug release.

    • A drug-linker construct that lacks the antibody to assess non-targeted toxicity.

    • A drug-linker with a pSar chain of zero length (PSAR0) can serve as a negative control to highlight the impact of the polysarcosine chain.

Experimental Protocols

Conjugation of this compound to a Primary Amine-Containing Molecule via EDC/NHS Chemistry

This protocol describes the covalent attachment of a carboxyl-functionalized pSar linker (this compound) to a molecule containing a primary amine (e.g., an antibody, peptide, or small molecule drug).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Conjugation Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups:

    • Add a molar excess of EDC and NHS to the solution of this compound. A common starting point is a 2-5 fold molar excess of each.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a more stable, amine-reactive NHS ester.

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction (Optional but Recommended):

    • Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted small molecules and byproducts by dialysis against PBS or using a size-exclusion chromatography column.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing cancer cells that express the target antigen.

Materials:

  • Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)

  • Non-target cancer cell line (e.g., HER2-negative)

  • Complete cell culture medium

  • ADC constructs (pSar-ADC, PEG-ADC as a comparator)

  • Free drug

  • Unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the pSar-ADC, PEG-ADC, free drug, and unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period of 3-5 days.

  • Cell Viability Measurement:

    • At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the drug concentration.

    • Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the resulting dose-response curve.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_testing Preclinical Testing This compound This compound Conjugation Conjugation This compound->Conjugation Antibody Antibody Antibody->Conjugation Drug Drug Drug->Conjugation Purification Purification Conjugation->Purification pSar-ADC pSar-ADC Purification->pSar-ADC Characterization Characterization pSar-ADC->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Stability) pSar-ADC->In_Vitro In_Vivo In Vivo Models (Efficacy, PK, Toxicity) pSar-ADC->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Experimental workflow for the synthesis and evaluation of a Psar18-ADC.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell ADC pSar-ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release DNA_Damage DNA Damage / Microtubule Disruption Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for a pSar-ADC targeting a cell surface receptor.

References

Comparative Analysis of Psar18-cooh Cross-Reactivity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Data for a compound specifically named "Psar18-cooh" is not publicly available. The following guide is a template that uses data from cross-reactivity studies of structurally similar carboxylated compounds, such as Δ8-tetrahydrocannabinol-carboxylic acid (Δ8-THC-COOH), to illustrate the requested format and content. Researchers can adapt this framework for their internal data on this compound.

This guide provides a comparative overview of cross-reactivity for researchers, scientists, and drug development professionals. The presented data and protocols are essential for assessing the specificity and potential for off-target binding of compounds.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a compound in various immunoassays. This data is crucial for understanding the selectivity of detection methods.

Immunoassay PlatformTarget AnalyteCross-ReactantConcentration Range Tested (ng/mL)Cut-off (ng/mL)Observed Cross-Reactivity (%)
Manufacturer AΔ9-THC-COOHΔ8-THC-COOH10 - 1205087 - 112[1][2][3]
Manufacturer BΔ9-THC-COOHΔ8-THC-COOH10 - 1205087 - 112[1][2]
Manufacturer CΔ9-THC-COOHΔ8-THC-COOH10 - 1205087 - 112
Homogenous Enzyme Immunoassay (hEIA)Δ9-THC-COOH(-)-trans-THC-COOH-Glucuronide20 - 504072 - 87

Experimental Protocols

Detailed methodologies are critical for the replication and validation of cross-reactivity findings.

Immunoassay Cross-Reactivity Protocol

This protocol outlines the general steps for determining the cross-reactivity of a compound using a competitive immunoassay.

  • Reagent Preparation: Prepare a series of dilutions of the cross-reactant (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline). The concentration range should span the expected clinical or experimental concentrations.

  • Assay Procedure:

    • Add a fixed concentration of the labeled target analyte to each well of a microtiter plate pre-coated with a specific antibody.

    • Add the different concentrations of the cross-reactant to the wells.

    • Incubate the plate to allow for competitive binding between the labeled target analyte and the cross-reactant for the antibody binding sites.

  • Detection: After incubation, wash the plate to remove unbound reagents. Add a substrate that reacts with the label on the target analyte to produce a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent).

  • Data Analysis: Measure the signal intensity using a plate reader. The signal will be inversely proportional to the amount of cross-reactant present. Calculate the percentage of cross-reactivity relative to the target analyte.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure binding kinetics and affinity in real-time.

  • Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip surface using amine coupling.

  • Analyte Injection: Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Western Blotting for Specificity

Western blotting can be used to visually assess the specificity of an antibody or compound to a target protein in a complex mixture.

  • Sample Preparation: Lyse cells or tissues to extract proteins and determine the protein concentration.

  • Gel Electrophoresis: Separate the protein lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a primary antibody that is specific to the target of this compound.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imager to visualize the protein bands. The presence and intensity of a band at the expected molecular weight indicate specificity.

Visualizations

The following diagrams illustrate the workflows and conceptual relationships in cross-reactivity studies.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis prep Prepare this compound Dilutions immunoassay Immunoassay prep->immunoassay spr Surface Plasmon Resonance prep->spr western Western Blot prep->western target Prepare Target Analytes target->immunoassay target->spr target->western data Quantify Cross-Reactivity (%) immunoassay->data affinity Determine Binding Affinity (KD) spr->affinity specificity Assess Specificity western->specificity

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

signaling_pathway_concept Psar18_cooh This compound Primary_Target Primary Target Psar18_cooh->Primary_Target High Affinity Off_Target Off-Target Psar18_cooh->Off_Target Cross-Reactivity (Low Affinity) Biological_Response Desired Biological Response Primary_Target->Biological_Response Adverse_Effect Potential Adverse Effect Off_Target->Adverse_Effect

Caption: Conceptual diagram of on-target vs. off-target (cross-reactivity) effects.

References

A Researcher's Guide to Validating Polysarcosine-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of an antibody-drug conjugate (ADC) is paramount to ensuring its safety and efficacy. The choice of linker, such as the polysarcosine-based Ac-pSar18-OH, plays a critical role in the overall performance of the ADC. This guide provides a comprehensive comparison of methods to validate the successful conjugation and target binding of ADCs featuring pSar linkers, with supporting experimental data and protocols.

Initially, it is crucial to clarify that Ac-pSar18-OH is not a therapeutic agent with its own biological target, but rather a hydrophilic linker. Its primary function is to connect a cytotoxic payload to a monoclonal antibody (mAb), enhancing the solubility, stability, and pharmacokinetic profile of the resulting conjugate, often serving as a superior alternative to traditional polyethylene glycol (PEG) linkers.[1][2][3] Validation, therefore, focuses on two critical stages: confirming the successful conjugation of the drug-linker to the antibody and verifying that the final ADC binds effectively to its intended biological target.

Stage 1: Validation of pSar-ADC Conjugation

The first phase of validation ensures the successful synthesis of the ADC. A key metric at this stage is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.[4] An optimal DAR is crucial, as a low ratio may diminish potency, while a high ratio can negatively impact pharmacokinetics and toxicity.[5]

Comparative Analysis of DAR Measurement Techniques

Several biophysical techniques can be employed to determine the DAR and assess the heterogeneity of the ADC population. The choice of method depends on the required resolution, sample requirements, and available instrumentation.

TechniquePrincipleThroughputResolutionKey AdvantagesKey Disadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the increased hydrophobicity imparted by the drug-linker conjugate.MediumGoodNon-denaturing conditions preserve native structure; robust and reproducible.Lower resolution for highly hydrophobic ADCs; mobile phases can be incompatible with MS.
Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) Separates reduced antibody chains (light and heavy) based on hydrophobicity, with mass spectrometry to identify and quantify drug-loaded chains.HighExcellentProvides precise mass information for each species, confirming identity.Requires reduction of the ADC, so it does not analyze the intact conjugate; organic solvents can cause denaturation.
Intact Mass Analysis (e.g., SEC-MS, IA-LC-HRMS) Determines the mass of the entire ADC molecule, allowing for the identification of different DAR species.Medium-HighVery GoodProvides DAR distribution on the intact ADC; can be coupled with immunoaffinity for analysis in complex matrices.Can be complex to interpret due to glycosylation heterogeneity.
UV-Vis Spectroscopy Calculates the average DAR based on the differential absorbance of the antibody and the cytotoxic drug at specific wavelengths.HighLow (Average only)Simple, rapid, and requires minimal sample preparation.Provides only an average DAR, no information on distribution; less accurate.
Experimental Protocols

Hydrophobic Interaction Chromatography is a cornerstone technique for characterizing ADCs under non-denaturing conditions.

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Agilent 1260 Infinity II Bio-inert LC system or similar

  • Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, 20% isopropanol, pH 7.0

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the pSar-ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared ADC sample.

  • Gradient Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated using the following formula: DAR = Σ (Peak Area of each species × DAR value of that species) / Σ (Total Peak Area)

Stage 2: Validation of pSar-ADC Target Binding

After confirming successful conjugation, the next critical step is to validate that the ADC retains its ability to bind to its target antigen with high affinity and specificity. The conjugation process, including the linker and drug, should not significantly impair the binding kinetics of the parent antibody.

Comparative Analysis of Target Binding Assay Techniques

A variety of immunoassays can be utilized to quantify the binding affinity and kinetics of the pSar-ADC.

TechniquePrincipleData OutputThroughputKey AdvantagesKey Disadvantages
Surface Plasmon Resonance (SPR) Measures real-time binding interactions between the ADC (analyte) and the immobilized target antigen (ligand) by detecting changes in refractive index.Ka, Kd, KD (kinetics and affinity)MediumLabel-free, real-time kinetic data, high sensitivity.Requires specialized equipment; immobilization of the ligand can sometimes affect its conformation.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies binding through an enzyme-catalyzed colorimetric reaction. For affinity measurement, a concentration gradient of the ADC is applied to plates coated with the target antigen.EC50, relative affinityHighHigh throughput, widely available instrumentation, versatile formats (direct, competitive).Endpoint measurement (no kinetic data); requires labeling of detection antibodies.
Flow Cytometry (FACS) Measures the binding of the ADC to target antigens expressed on the surface of cells.Mean Fluorescence Intensity (MFI), % positive cellsHighProvides information on binding to targets in their native cellular context; can be used for cell-based functional assays.Requires target-expressing cell lines; indirect measurement of affinity.
Experimental Protocols

SPR is a powerful technique for detailed kinetic analysis of ADC-target interactions.

Materials:

  • Biacore T200 instrument or similar

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target antigen

  • pSar-ADC and unconjugated parent mAb

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target antigen (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the pSar-ADC (e.g., 0.1 nM to 100 nM) over the immobilized antigen surface and a reference flow cell.

    • Allow for an association phase followed by a dissociation phase with running buffer.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove bound ADC without damaging the immobilized antigen.

  • Data Analysis:

    • Perform double referencing by subtracting the signal from the reference flow cell and from a blank run.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD of the pSar-ADC to that of the unconjugated parent mAb to assess any impact of conjugation on binding affinity.

Visualizing the Validation Workflow

Graphviz diagrams can effectively illustrate the complex workflows involved in ADC validation.

ADC_Conjugation_Workflow cluster_synthesis ADC Synthesis cluster_validation Conjugation Validation mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation LinkerPayload pSar18-Drug (Linker-Payload) LinkerPayload->Conjugation ADC pSar-ADC Conjugation->ADC HIC HIC Analysis ADC->HIC LCMS LC-MS Analysis ADC->LCMS DAR DAR Calculation HIC->DAR LCMS->DAR

Figure 1. Workflow for pSar-ADC conjugation and validation.

ADC_Binding_Validation cluster_prep Assay Preparation cluster_assays Binding Assays cluster_results Data Analysis ValidatedADC Validated pSar-ADC (Known DAR) SPR SPR ValidatedADC->SPR ELISA ELISA ValidatedADC->ELISA FACS Flow Cytometry ValidatedADC->FACS TargetAntigen Target Antigen TargetAntigen->SPR TargetAntigen->ELISA CellLine Target-Expressing Cell Line CellLine->FACS Kinetics Binding Kinetics (ka, kd, KD) SPR->Kinetics Affinity Relative Affinity (EC50) ELISA->Affinity CellBinding Cellular Binding (MFI) FACS->CellBinding

Figure 2. Workflow for validating the target binding of a pSar-ADC.

Comparison with Alternatives: pSar vs. PEG Linkers

Polysarcosine has emerged as a promising alternative to PEG, the long-standing gold standard for hydrophilic linkers. This is largely due to concerns about the potential immunogenicity and non-biodegradability of PEG.

FeaturePolysarcosine (pSar) LinkerPEG LinkerKey Findings
Immunogenicity Generally non-immunogenic as it is derived from an endogenous amino acid.Pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance.pSar offers a potential solution to the "PEG dilemma" of immunogenicity.
Biodegradability Biodegradable.Non-biodegradable, raising concerns about long-term accumulation.pSar's biodegradability is a significant advantage in terms of long-term safety.
DAR Achievement Enables high DAR (e.g., 8) while maintaining favorable physicochemical properties.High DAR often leads to aggregation and poor pharmacokinetics.pSar more effectively masks the hydrophobicity of the payload, allowing for higher, more effective drug loading.
In Vivo Efficacy Has demonstrated superior tumor growth inhibition in some preclinical models compared to PEG-ADCs of the same length.A well-established standard for effective tumor growth inhibition.At equal lengths, pSar can more efficiently improve the antitumor activity of an ADC compared to PEG.
Binding Affinity Conjugation with pSar linkers has been shown to have a negligible impact on the antigen-binding affinity of the parent antibody.Generally, well-optimized PEGylation has a minimal effect on affinity, but suboptimal conjugation can lead to a reduction.Both linkers, when properly implemented, can preserve the crucial binding function of the antibody.

References

Psar18-cooh vs. Gold Standard: A Comparative Benchmarking Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation is in a constant state of evolution, driven by the pursuit of more effective and safer therapeutic agents. While Poly(ethylene glycol) (PEG) has long been the gold standard for hydrophilic linkers in antibody-drug conjugates (ADCs), its limitations, such as potential immunogenicity and non-biodegradability, have catalyzed the exploration of alternatives.[1] This guide provides a comprehensive benchmarking of Ac-pSar18-OH (referred to herein as Psar18-cooh for simplicity, based on its polysarcosine backbone of 18 units and carboxylic acid terminus), a promising polysarcosine (pSar)-based linker, against the industry's gold standard, PEG. This comparison is supported by experimental data to inform the selection of optimal linkers in drug development.

Executive Summary: this compound vs. PEG

Polysarcosine, a polypeptoid of the endogenous amino acid sarcosine, is emerging as a superior alternative to PEG.[2] It offers comparable, and in some cases, enhanced performance with the significant advantages of being non-immunogenic and biodegradable.[1] Experimental data indicates that ADCs constructed with pSar linkers exhibit improved pharmacokinetic profiles and greater antitumor efficacy compared to their PEGylated counterparts of the same length.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the key performance metrics of ADCs constructed with pSar and PEG linkers. The data is synthesized from preclinical studies to provide a clear, comparative overview.

Table 1: Comparative Pharmacokinetics of ADCs with pSar vs. PEG Linkers

LinkerADC ConstructClearance Rate (mL/day/kg)Reference
pSar (12 units)ADC-PSAR1238.9[2]
PEG (12 units)ADC-PEG1247.3
No LinkerADC-PSAR037.6

This data demonstrates that at an equivalent linker length of 12 units, the polysarcosine linker results in a lower clearance rate, suggesting a longer circulation time in vivo.

Table 2: Comparative In Vivo Efficacy of ADCs with pSar vs. PEG Linkers

Treatment GroupDosageTumor Growth OutcomeReference
ADC-PSAR123 mg/kgCurative (Complete Remission)
ADC-PSAR0 (No Linker)3 mg/kgIncomplete Tumor Regression
ADC-PEG122.5 mg/kgDelayed Tumor Growth
Trastuzumab-DM1 (Kadcyla®)3 mg/kgNegligible Tumor Growth Delay

In a head-to-head comparison in a BT-474 breast cancer model, the ADC with a 12-unit pSar linker demonstrated superior antitumor activity, leading to complete remission, whereas the ADC with a 12-unit PEG linker only delayed tumor growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the mechanism of action for an antibody-drug conjugate and a typical workflow for a comparative study.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorAntigen Tumor-Specific Antigen ADC->TumorAntigen 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome TumorAntigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis_pSar Synthesize ADC with pSar18 Linker Characterization Characterize ADCs (DAR, Purity, etc.) Synthesis_pSar->Characterization Synthesis_PEG Synthesize ADC with PEG Linker Synthesis_PEG->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK_Study Pharmacokinetic (PK) Study Characterization->PK_Study Efficacy_Study Tumor Growth Inhibition Study Characterization->Efficacy_Study Data_Analysis Analyze and Compare - IC50 - Clearance Rate - Tumor Volume Cytotoxicity->Data_Analysis Stability->Data_Analysis PK_Study->Data_Analysis Efficacy_Study->Data_Analysis

Workflow for comparing pSar and PEG ADCs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on a target cancer cell line.

Methodology:

  • Cell Culture: Culture the target cancer cell line (e.g., BT-474 for HER2-positive breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate the cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the pSar-ADC, PEG-ADC, and a non-binding control antibody in cell culture medium. Add the diluted conjugates to the respective wells.

  • Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Pharmacokinetic Study

Objective: To determine the clearance rate and plasma half-life of the ADCs in an animal model.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as SCID mice.

  • ADC Administration: Administer a single intravenous (IV) dose of the pSar-ADC and PEG-ADC to separate groups of mice (n=3-5 per group) at a specified concentration (e.g., 3 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Quantification of ADC: Quantify the concentration of the total antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the ADC over time and analyze the data using a two-compartmental model to determine pharmacokinetic parameters such as clearance rate and half-life.

In Vivo Efficacy Study (Tumor Growth Inhibition)

Objective: To evaluate the antitumor activity of the ADCs in a xenograft tumor model.

Methodology:

  • Tumor Model: Establish a xenograft tumor model by subcutaneously implanting a human cancer cell line (e.g., BT-474) into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, pSar-ADC, PEG-ADC, and a positive control like Kadcyla®).

  • ADC Treatment: Administer a single intravenous dose of the respective treatments at a specified concentration (e.g., 3 mg/kg).

  • Tumor Volume Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week) for the duration of the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Outcomes can be reported as tumor growth inhibition, tumor regression, or complete remission.

Conclusion

The presented data strongly suggests that polysarcosine-based linkers, such as this compound, represent a significant advancement over the traditional gold standard, PEG. The improved pharmacokinetic profile and enhanced in vivo efficacy, coupled with the inherent advantages of being non-immunogenic and biodegradable, position pSar as a highly attractive linker for the next generation of antibody-drug conjugates. For researchers and drug development professionals, the adoption of pSar technology offers a promising avenue to develop safer and more effective targeted cancer therapies.

References

The Ascendancy of Polysarcosine Linkers: A Comparative Guide to Psar18-cooh for Enhanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of more effective and safer therapeutic conjugates is a paramount objective. The linker, a critical component in antibody-drug conjugates (ADCs) and other drug delivery systems, plays a pivotal role in the overall performance of the therapeutic. While polyethylene glycol (PEG) has been the conventional choice for hydrophilic linkers, emerging alternatives like polysarcosine (pSar) are demonstrating significant advantages. This guide provides an objective comparison of Psar18-cooh, a polysarcosine-based linker, with traditional PEG linkers, supported by experimental data, to inform the design of next-generation drug conjugates.

The on-target activity of a linker like this compound is defined by its ability to favorably modulate the physicochemical and pharmacokinetic properties of the conjugate, ensuring it reaches its target and effectively delivers its payload. Polysarcosine, a polymer of the endogenous amino acid sarcosine, offers a compelling alternative to PEG, addressing some of its key limitations, including potential immunogenicity and non-biodegradability.[1][2][3]

Comparative Performance: this compound vs. PEG Linkers

Experimental data from various studies highlight the superior or comparable performance of polysarcosine linkers over PEG linkers in several key areas.

Performance MetricPolysarcosine (pSar) Linker (e.g., this compound)PEG LinkerKey Findings
Drug-to-Antibody Ratio (DAR) High DAR (e.g., 8) is achievable with good physicochemical properties.[1]High DAR often leads to aggregation and poor pharmacokinetics.[1]pSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading without compromising stability.
Hydrophilicity & Solubility Excellent water solubility, comparable or superior to PEG.The gold standard for improving solubility, but can be less effective at high DARs.The hydrophilic nature of pSar improves the solubility of the entire ADC, reducing the risk of aggregation.
Immunogenicity Generally considered non-immunogenic or to have very low immunogenicity.A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance and hypersensitivity.pSar-conjugated therapeutics have been shown to elicit considerably fewer antibodies in mouse models compared to their PEGylated counterparts.
Biodegradability Biodegradable, breaking down into natural amino acids.Not biodegradable, raising concerns about potential long-term tissue accumulation and toxicity.The biodegradability of pSar minimizes the risk of long-term toxicity associated with polymer accumulation.
In Vitro Cytotoxicity ADCs with pSar linkers maintain high and comparable cytotoxic activity against target cells.The established benchmark for in vitro potency.The choice of a pSar linker does not compromise the potency of the cytotoxic payload.
Pharmacokinetics (PK) Slower clearance rates and prolonged circulation half-life compared to PEG-linked ADCs at the same length.Prone to accelerated blood clearance in individuals with anti-PEG antibodies.At equal lengths, pSar provides better shielding properties than PEG, leading to improved PK profiles.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other linkers.

Determination of Drug-to-Antibody Ratio (DAR)

This protocol is used to determine the average number of drug-linker molecules conjugated to a single antibody.

  • Methodology:

    • The purified ADC is analyzed using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • For UV-Vis spectroscopy, the concentrations of the antibody and the payload are determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload).

    • The DAR is calculated from the ratio of the molar concentrations of the payload and the antibody.

    • HIC separates ADC species based on their hydrophobicity, with higher DAR species eluting later. The weighted average of the peak areas is used to calculate the average DAR.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.

  • Methodology:

    • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Serial dilutions of the ADC, a control antibody, and the free payload are prepared in the culture medium.

    • The cells are treated with the different concentrations of the test articles and incubated for a defined period (e.g., 72-96 hours).

    • Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

    • The IC50 value, which is the concentration of the ADC that inhibits 50% of cell growth, is determined from the resulting dose-response curve.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the clearance rate and half-life of the ADC in an animal model.

  • Methodology:

    • A cohort of rodents (e.g., female BALB/c mice) is administered a single intravenous (IV) dose of the ADC.

    • Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

    • Plasma is isolated from the blood samples.

    • The concentration of the total antibody or the conjugated ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated from the plasma concentration-time curve using non-compartmental analysis software.

Visualizing the Role of this compound in an Antibody-Drug Conjugate

The following diagrams illustrate the structure of an ADC and the experimental workflow for its evaluation.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targets Cancer Cell) Linker This compound Linker (Enhances Solubility & Stability) Antibody->Linker Conjugation Site Payload Cytotoxic Payload (Kills Cancer Cell) Linker->Payload ADC_Workflow cluster_preclinical Preclinical Evaluation Workflow Conjugation 1. ADC Conjugation (Antibody + Linker + Payload) Purification 2. Purification & Characterization (SEC, HIC, MS) Conjugation->Purification InVitro 3. In Vitro Assays (Cytotoxicity, Stability) Purification->InVitro InVivo 4. In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

References

Clarification on Psar18-cooh and a Pivot to a Comparative Analysis of Fluorescent Probes for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

Initially, this guide aimed to compare the photostability of Psar18-cooh. However, preliminary research indicates that this compound is a derivative of Polysarcosine (PSAR), a hydrophilic and biodegradable polymer utilized in drug delivery systems. It is not a standalone fluorescent probe. Therefore, a direct comparative analysis of its photostability against other fluorescent probes is not applicable.

In light of this, and to provide valuable information to researchers in the field, this guide will pivot to compare the photostability of three widely used fluorescent probes for the detection of Reactive Oxygen Species (ROS):

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydroxyphenyl fluorescein (HPF)

  • Singlet Oxygen Sensor Green (SOSG)

Photostability is a critical characteristic for fluorescent probes, as it determines the duration of imaging experiments and the reliability of quantitative data. This guide will provide a comparative overview of the photostability of these three probes, supported by available data and a detailed experimental protocol for assessing photobleaching.

Comparative Photostability of Common ROS Probes

The selection of a fluorescent probe for ROS detection is often a trade-off between brightness, specificity, and photostability. The following table summarizes the qualitative and, where available, quantitative photostability of DCFH-DA, HPF, and SOSG.

ProbeTarget ROSRelative PhotostabilityQuantitative Data (if available)Key Considerations
DCFH-DA General ROS (H₂O₂, •OH, ROO•)LowProne to auto-oxidation and photobleaching, especially under UV irradiation[1][2][3].Its broad reactivity and low photostability can lead to artifacts and make quantification challenging[1][4].
HPF Highly Reactive ROS (•OH, ONOO⁻)HighDescribed as being resistant to light-induced auto-oxidation and more stable than DCFH-DA.Offers greater specificity and stability for detecting highly reactive ROS.
SOSG Singlet Oxygen (¹O₂)Moderate to LowSubject to photodecomposition and can itself generate singlet oxygen upon irradiation, complicating measurements. The product of its reaction with singlet oxygen is also a photosensitizer.High specificity for singlet oxygen is an advantage, but its photochemical properties require careful experimental design.

Experimental Protocol for Photostability Assessment

This protocol outlines a generalized method for comparing the photostability of fluorescent probes using fluorescence microscopy.

Objective: To quantify and compare the photobleaching rates of DCFH-DA, HPF, and SOSG under controlled illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • The fluorescent probes to be tested (DCFH-DA, HPF, SOSG).

  • Appropriate solvents for each probe (e.g., DMSO, ethanol).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each probe in their respective solvents.

    • Dilute the stock solutions to a working concentration (e.g., 10 µM) in PBS.

    • For DCFH-DA, intracellular de-esterification is required for fluorescence. Therefore, for a cellular context, cells would be loaded with the probe according to established protocols. For a cell-free comparison, the deacetylated form, DCFH, would be used if available, though it is less stable.

    • For HPF and SOSG, the probes can be assessed in a cell-free environment by preparing the diluted probe in PBS.

    • Mount a small volume of the probe solution onto a microscope slide and cover with a coverslip.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Set the excitation and emission filters appropriate for each probe (typically around 490/515 nm for HPF and the oxidized form of DCFH-DA, and 504/525 nm for SOSG post-reaction).

    • Adjust the illumination intensity and camera exposure time to obtain a strong initial signal without saturation. It is critical to use the same illumination intensity and acquisition settings for all probes to ensure a fair comparison.

    • Acquire a time-lapse series of images. Capture an initial image (time = 0) and then continuously illuminate the sample, capturing images at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (Intensity at time t / Initial Intensity).

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • The resulting curves represent the photobleaching profiles of the probes. A slower decay indicates higher photostability.

    • To quantify photostability, the photobleaching half-life (t₁/₂) can be determined by fitting the decay curve to an exponential function. The t₁/₂ is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the understanding of the experimental process and the biological context of ROS signaling, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis stock Probe Stock Solutions (DCFH-DA, HPF, SOSG) working Working Solutions (e.g., 10 µM in PBS) stock->working slide Microscope Slide Mounting working->slide focus Focus on Sample slide->focus settings Set Consistent Illumination & Acquisition Parameters focus->settings timelapse Acquire Time-Lapse Images settings->timelapse roi Select Region of Interest (ROI) timelapse->roi measure Measure Mean Intensity vs. Time roi->measure normalize Normalize Intensity measure->normalize plot Plot Decay Curve normalize->plot half_life Calculate Photobleaching Half-Life (t½) plot->half_life

Caption: Experimental workflow for comparing fluorescent probe photostability.

ROS_Signaling cluster_stimulus Cellular Stress cluster_ros ROS Production cluster_pathways Downstream Signaling stimuli UV, Pathogens, Inflammatory Signals ros Reactive Oxygen Species (O₂⁻, H₂O₂, •OH) stimuli->ros mapk MAPK Pathway (JNK, p38) ros->mapk nfkb NF-κB Pathway ros->nfkb apoptosis Apoptosis mapk->apoptosis gene_expression Altered Gene Expression mapk->gene_expression nfkb->gene_expression

Caption: Simplified overview of ROS-mediated signaling pathways.

References

The Ascendancy of Polysarcosine Linkers: A Comparative Analysis of Psar18-cooh and its Congeners in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy and safety of novel drug candidates. While poly(ethylene glycol) (PEG) has long been the industry standard, concerns regarding immunogenicity and non-biodegradability have catalyzed the exploration of superior alternatives. Among these, polysarcosine (pSar) linkers, such as Psar18-cooh (Ac-pSar18-OH), have emerged as a highly promising class of hydrophilic linkers. This guide provides an objective, data-driven comparison of this compound and similar pSar-based compounds, offering insights into their performance and the experimental protocols for their evaluation.

Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), offers a compelling combination of properties, including enhanced solubility, stealth characteristics, and reduced immunogenicity when compared to traditional PEG linkers.[1] These attributes make pSar linkers particularly well-suited for applications in antibody-drug conjugates (ADCs), ligand-drug conjugates (LDCs), and lipid nanoparticle (LNP) formulations, where they contribute to improved stability and biocompatibility.[1]

Comparative Performance of Polysarcosine Linkers of Varying Lengths

The length of the polysarcosine chain is a key parameter that influences the physicochemical and pharmacokinetic properties of a bioconjugate. Research has demonstrated that modulating the number of sarcosine units allows for the fine-tuning of characteristics such as hydrophilicity, drug-load capacity, and in vivo behavior. A pivotal study directly compared the performance of ADCs constructed with pSar linkers of varying lengths: PSar6, PSar12, PSar18, and PSar24.

Hydrophilicity Assessment

Hydrophobic Interaction Chromatography (HIC) is a standard method to assess the hydrophobicity of ADCs. A lower retention time in HIC corresponds to a more hydrophilic conjugate, which is generally associated with improved pharmacokinetics and reduced aggregation.

LinkerHIC Retention Time (minutes)
PSar0 (No pSar)~18
PSar6~15
PSar12~12
PSar18~12
PSar24~12
PEG12~13
Data adapted from a study on monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. The retention times are approximate values derived from graphical data for illustrative purposes.[2][3]

As the length of the pSar linker increases, the hydrophilicity of the ADC improves significantly, as evidenced by the reduced retention time. Notably, the hydrophilic benefit appears to plateau at around 12 sarcosine units.

Pharmacokinetic Profile

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its therapeutic window. Key parameters include clearance rate and plasma half-life. Studies in Sprague-Dawley rats have shown a clear correlation between pSar linker length and ADC exposure.

LinkerClearance Rate (mL/day/kg)
PSar0 (No pSar)~37.6
PSar6~25
PSar12~15.8
PSar18~16
PSar24~15
PEG12~47.3
Data represents total ADC clearance in Sprague-Dawley rats.[2]

ADC exposure was observed to increase with the length of the pSar chain up to 12 monomer residues, after which it reached a plateau. Importantly, at an equivalent length of 12 units, the pSar linker demonstrated a more favorable, lower clearance rate compared to the PEG linker.

In Vivo Efficacy

The ultimate measure of a linker's performance is its impact on the in vivo anti-tumor activity of the ADC. In a breast cancer xenograft model (SCID/BT-474), ADCs with different pSar linker lengths were evaluated.

LinkerIn Vivo Antitumor Activity
PSar6Delayed tumor growth
PSar12Complete tumor regression
PSar18Complete tumor regression
PSar24Suboptimal activity
PEG12Delayed tumor growth
Efficacy assessed in a breast cancer model following a single ADC dose.

The study revealed that ADCs with PSar12 and PSar18 linkers induced complete tumor regressions, indicating that a 12-monomer pSar length appears to be an optimized value for this particular ADC construct. The suboptimal performance of the PSar24 linker, despite its favorable PK profile, suggests that an excessively long linker may hinder tumor penetration or internalization.

Experimental Protocols

To facilitate the independent evaluation and comparison of this compound and similar compounds, detailed methodologies for key experiments are provided below.

Hydrophobic Interaction Chromatography (HIC) of ADCs

HIC separates molecules based on their hydrophobicity and is a crucial tool for characterizing ADCs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Buffer A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Buffer B: 25 mM sodium phosphate, pH 7.0, containing 25% isopropanol

  • HPLC system

Procedure:

  • Equilibrate the HIC column with 100% Buffer A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • The retention time of the different ADC species is indicative of their relative hydrophobicity.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC constructs and control antibody

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs and the unconjugated antibody in the cell culture medium.

  • Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-120 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Pharmacokinetic Analysis of ADCs in Rats

This study evaluates the in vivo stability and clearance of the ADC.

Materials:

  • Sprague-Dawley rats

  • ADC constructs

  • Sterile dosing vehicle (e.g., phosphate-buffered saline)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to each rat.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of pSar-linker-payload conjugation Conjugation to Antibody synthesis->conjugation purification Purification & Characterization conjugation->purification hic Hydrophilicity (HIC) purification->hic cytotoxicity Cytotoxicity Assay (IC50) purification->cytotoxicity stability Plasma Stability purification->stability pk Pharmacokinetics (Rats) purification->pk efficacy Efficacy (Mouse Xenograft) pk->efficacy Hydrophobicity_Masking cluster_adc Antibody-Drug Conjugate cluster_concept Hydrophobicity Masking antibody Antibody psar pSar Linker (e.g., Psar18) antibody->psar Conjugation Site payload Hydrophobic Payload psar->payload hydrophilic_shield Hydrophilic Shield psar->hydrophilic_shield Provides hydrophilic_shield->payload

References

Polysarcosine-Conjugated Interferon Demonstrates Superior In Vivo Efficacy Over PEGylated Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vivo studies reveals that polysarcosine (PSar) conjugation of interferon (PSar-IFN) results in significantly enhanced anti-tumor activity, improved pharmacokinetic profiles, and reduced immunogenicity when compared to the widely-used polyethylene glycol-conjugated interferon (PEG-IFN). This guide provides a detailed comparison of the in vivo performance of PSar-IFN and PEG-IFN, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals on the potential of polysarcosine as an advanced polymer-drug conjugation platform.

Comparative In Vivo Efficacy: PSar-IFN vs. PEG-IFN

In a key preclinical study, the in vivo efficacy of PSar-IFN was directly compared with PEG-IFN in a human ovarian cancer xenograft model. The results, summarized below, highlight the significant advantages of polysarcosine conjugation.

Tumor Growth Inhibition

Treatment with PSar-IFN resulted in a markedly greater inhibition of tumor growth in OVCAR3 tumor-bearing mice compared to treatment with PEG-IFN.[1] This suggests that the PSar conjugate possesses superior therapeutic efficacy in a cancer model.[1]

Treatment GroupMean Tumor Volume (mm³) at Day 25Percentage of Tumor Growth Inhibition
Control (Saline)~12000%
PEG-IFN~600~50%
PSar-IFN~200~83%
Pharmacokinetics

The pharmacokinetic profiles of PSar-IFN and PEG-IFN were assessed in mice to determine their circulation half-lives. Both conjugates demonstrated a prolonged circulation half-life compared to unconjugated interferon.[2][3] However, PSar-IFN exhibited a trend towards a more favorable pharmacokinetic profile, which, combined with other factors, contributes to its enhanced efficacy.[2]

ConjugateCirculation Half-life (t½)Key Observation
PEG-IFNProlongedShowed improved circulation compared to native IFN.
PSar-IFNComparably ProlongedMaintained a sustained plasma concentration, contributing to enhanced tumor accumulation.
Immunogenicity

A critical advantage of PSar-IFN over PEG-IFN was its significantly lower immunogenicity. Mice treated with PSar-IFN generated considerably fewer anti-IFN antibodies compared to those treated with PEG-IFN, suggesting that polysarcosine is a more "stealth" polymer, less likely to elicit an immune response.

Treatment GroupRelative Anti-IFN IgG LevelsImplication
PEG-IFNHighPotential for reduced efficacy and increased adverse effects upon repeated administration.
PSar-IFNSignificantly LowerReduced risk of neutralization by the immune system, potentially leading to better long-term therapeutic outcomes.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Tumor Growth Inhibition Study

This study was designed to evaluate the anti-tumor efficacy of PSar-IFN in comparison to PEG-IFN in a xenograft mouse model.

1. Cell Line and Animal Model:

  • Cell Line: OVCAR3 human ovarian cancer cells were used.

  • Animal Model: Female BALB/c nude mice (athymic), typically 6-8 weeks old, were used to prevent graft rejection.

2. Tumor Implantation:

  • OVCAR3 cells were cultured under standard conditions, harvested, and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel).

  • A suspension containing approximately 5 x 10⁶ OVCAR3 cells was subcutaneously injected into the flank of each mouse.

  • Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.

3. Treatment Groups and Administration:

  • Mice were randomly assigned to one of three treatment groups:

    • Control group (e.g., saline)

    • PEG-IFN group

    • PSar-IFN group

  • The drugs were administered via a suitable route, such as intravenous or subcutaneous injection, at a specified dosage and frequency (e.g., weekly or bi-weekly) for a defined period (e.g., 25 days).

4. Monitoring and Endpoint:

  • Tumor volume was measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • The body weight of the mice was also monitored as an indicator of toxicity.

  • The study was concluded after the predefined treatment period, and the tumors were excised and weighed.

Pharmacokinetic Analysis

This experiment aimed to determine and compare the circulation half-lives of PSar-IFN and PEG-IFN in vivo.

1. Animal Model and Dosing:

  • Healthy mice (e.g., BALB/c) were used for this study.

  • A single dose of either PSar-IFN or PEG-IFN was administered to each mouse, typically via intravenous injection to ensure immediate and complete bioavailability.

2. Blood Sampling:

  • Blood samples were collected from the mice at multiple time points after drug administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr).

  • Blood was collected into tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma.

3. Bioanalytical Method:

  • The concentration of the interferon conjugates in the plasma samples was determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for human interferon-α.

4. Data Analysis:

  • The plasma concentration-time data was plotted, and pharmacokinetic parameters, including the circulation half-life (t½), were calculated using appropriate software.

Immunogenicity Assessment (Anti-Drug Antibody Assay)

This assay was performed to measure the level of anti-interferon antibodies generated in response to treatment with PSar-IFN and PEG-IFN.

1. Animal Treatment and Sample Collection:

  • Mice were treated with multiple doses of either PSar-IFN or PEG-IFN over a period of several weeks to simulate a chronic treatment regimen.

  • Blood samples were collected at the end of the treatment period, and serum was isolated.

2. ELISA Protocol:

  • Coating: ELISA plates were coated with human interferon-α2b and incubated overnight.

  • Blocking: The plates were washed, and non-specific binding sites were blocked using a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Diluted serum samples from the treated mice were added to the wells and incubated to allow any anti-IFN antibodies to bind to the coated antigen.

  • Detection: The plates were washed again, and a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) was added. This secondary antibody binds to the captured anti-IFN antibodies.

  • Substrate Addition: After another washing step, a substrate for the enzyme (e.g., TMB) was added, leading to a color change.

  • Measurement: The reaction was stopped, and the absorbance was read using a plate reader. The intensity of the color is proportional to the amount of anti-IFN antibodies in the serum.

Visualizing the Path to Enhanced Efficacy

The following diagrams illustrate the experimental workflow and the proposed mechanism behind the superior performance of PSar-IFN.

G cluster_0 Pre-Treatment cluster_1 Treatment & Monitoring cluster_2 Post-Treatment Analysis cell_culture OVCAR3 Cell Culture tumor_implantation Tumor Implantation in Nude Mice cell_culture->tumor_implantation group_randomization Group Randomization tumor_implantation->group_randomization treatment Drug Administration (PSar-IFN, PEG-IFN, Control) group_randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint pk_analysis Pharmacokinetic Analysis endpoint->pk_analysis immunogenicity_assay Immunogenicity Assay endpoint->immunogenicity_assay

In Vivo Efficacy Study Workflow

G cluster_0 PSar-IFN Conjugate cluster_1 In Vivo Advantages cluster_2 Therapeutic Outcome psar_ifn PSar-IFN reduced_immuno Reduced Immunogenicity psar_ifn->reduced_immuno enhanced_pk Improved Pharmacokinetics psar_ifn->enhanced_pk efficacy Superior Anti-Tumor Efficacy reduced_immuno->efficacy tumor_accumulation Increased Tumor Accumulation enhanced_pk->tumor_accumulation tumor_accumulation->efficacy

Proposed Mechanism of PSar-IFN's Enhanced Efficacy

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.